Chemical properties and structure of 1,3-isoquinolinedicarboxylic acid
Functional Architecture, Synthetic Protocols, and Material Applications Executive Summary 1,3-Isoquinolinedicarboxylic acid (CAS: 259243-56-6) is a heteroaromatic scaffold characterized by a rigid bicyclic core and two c...
Author: BenchChem Technical Support Team. Date: March 2026
Functional Architecture, Synthetic Protocols, and Material Applications
Executive Summary
1,3-Isoquinolinedicarboxylic acid (CAS: 259243-56-6) is a heteroaromatic scaffold characterized by a rigid bicyclic core and two carboxylate functionalities at the C1 and C3 positions.[1] Unlike its more common isomer, 3-isoquinolinecarboxylic acid (a core component of HIF-prolyl hydroxylase inhibitors like Roxadustat), the 1,3-dicarboxylic derivative offers a unique N,O-chelating pocket.[1] This structural feature makes it a critical ligand in coordination chemistry—specifically for Lanthanide-based Metal-Organic Frameworks (Ln-MOFs)—and a versatile intermediate in the synthesis of bioactive alkaloids and peptidomimetics.[1]
This guide provides a comprehensive technical analysis of the molecule’s electronic structure, a validated oxidative synthesis protocol, and its application in advanced materials science.
The physicochemical behavior of 1,3-isoquinolinedicarboxylic acid is defined by the proximity of the C1-carboxylate to the isoquinoline nitrogen.[1]
Planarity: The molecule maintains a planar conformation, maximizing
-conjugation across the naphthalene-like system.[1]
Chelation "Bite Angle": The C1-carboxylate and the ring nitrogen form a stable 5-membered chelate ring with metal ions (M).[1] This "dipicolinic acid-like" pocket is thermodynamically favorable for binding hard Lewis acids (e.g., Eu³⁺, Tb³⁺), acting as a sensitizing "antenna" in luminescent materials.[1]
Acidity (pKa):
pKa₁ (C1-COOH): Estimated < 2.[1]0. The proximity of the electronegative nitrogen (via inductive effect) and the potential for zwitterionic stabilization makes the C1 proton highly acidic.
pKa₂ (C3-COOH): ~4.5–4.[1]8. Behaves similarly to a standard benzoic acid derivative.[1]
Physicochemical Data Profile[1]
Property
Value / Description
IUPAC Name
Isoquinoline-1,3-dicarboxylic acid
CAS Number
259243-56-6
Molecular Formula
C₁₁H₇NO₄
Molecular Weight
217.18 g/mol
Solubility
Low in cold water; Soluble in DMSO, DMF, and aqueous alkali (NaOH/KOH).[1]
The most robust route to 1,3-isoquinolinedicarboxylic acid is the oxidative cleavage of alkyl side chains.[1] While condensation reactions (e.g., Reissert chemistry) exist, they often suffer from regioselectivity issues. The oxidation of 1,3-dimethylisoquinoline is the preferred "self-validating" protocol due to the thermodynamic stability of the final carboxylate product.[1]
Validated Protocol: Permanganate Oxidation
Objective: Conversion of 1,3-dimethylisoquinoline to 1,3-isoquinolinedicarboxylic acid via exhaustive oxidation.
Solvent: Water / Pyridine (1:1 v/v) or t-Butanol/Water (for solubility)[1]
Workup: HCl (conc.), Sodium Bisulfite (NaHSO₃)
Step-by-Step Methodology:
Solubilization: Dissolve 10 mmol of 1,3-dimethylisoquinoline in 50 mL of pyridine/water mixture. Heat to 60°C to ensure homogeneity.
Oxidant Addition: Add KMnO₄ slowly in portions over 2 hours. Technical Note: The reaction is exothermic.[1] Maintain temperature between 70–80°C. A reflux condenser is required to prevent solvent loss.[1]
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring via TLC (or LC-MS) should show the disappearance of the starting methyl signal and the emergence of the polar acid peak.
Filtration: Filter the hot reaction mixture through a Celite pad to remove the insoluble manganese dioxide (MnO₂) byproduct. Wash the pad with hot water.[1]
Reduction of Excess Oxidant: If the filtrate remains purple, add solid NaHSO₃ until the solution becomes colorless.
Acidification & Isolation: Cool the filtrate to 4°C. Slowly acidify with concentrated HCl to pH ~1–2. The dicarboxylic acid will precipitate as a white/off-white solid.[1]
Purification: Recrystallize from minimal hot water or ethanol/water mixture.[1]
Synthetic Logic Flowchart
Figure 1: Oxidative synthetic workflow for the production of 1,3-isoquinolinedicarboxylic acid.
Coordination Chemistry & MOF Applications
The defining feature of 1,3-isoquinolinedicarboxylic acid in materials science is its ability to act as a rigid, planar linker with a high-affinity "chelating pocket."[1]
Lanthanide Luminescence (The Antenna Effect)
In Lanthanide Metal-Organic Frameworks (Ln-MOFs), the organic ligand must absorb UV light and efficiently transfer energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺).[2]
Mechanism: The isoquinoline core possesses a large conjugated
-system, providing a high molar extinction coefficient.[1] The triplet state energy level of the 1,3-dicarboxy ligand is well-matched to the emitting levels of Europium (⁵D₀) and Terbium (⁵D₄).
Coordination Mode: The N-atom and the O-atom of the C1-carboxylate bind to the metal in a bidentate fashion (
-N,O), while the C3-carboxylate bridges to adjacent metal centers, forming 2D or 3D networks.[1]
Biological Relevance (Pharmacophore)
While not the active ingredient in Roxadustat (which utilizes a 4-hydroxy-isoquinoline-3-carboxamide core), the 1,3-dicarboxylic acid scaffold serves as a bioisostere for:
Glutamate Dehydrogenase Inhibitors: The dicarboxylic acid mimics the dicarboxylate structure of
A Comprehensive Technical Guide to 1,3-Isoquinolinedicarboxylic Acid: Properties, Synthesis, and Applications
Executive Summary 1,3-Isoquinolinedicarboxylic acid is a highly functionalized N-heterocyclic building block critical to modern drug discovery, materials science, and analytical chemistry. This whitepaper provides an aut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Isoquinolinedicarboxylic acid is a highly functionalized N-heterocyclic building block critical to modern drug discovery, materials science, and analytical chemistry. This whitepaper provides an authoritative analysis of the base scaffold (CAS: 259243-56-6)[1], which possesses a molecular weight of 217.18 g/mol [2].
Furthermore, we explore its heavily utilized chiral tetrahydro-derivatives, such as (1R,3S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-1,3-isoquinolinedicarboxylic acid (CAS: 2259692-11-8)[3]. These derivatives serve as indispensable analytical standards in the impurity profiling of dopaminergic active pharmaceutical ingredients (APIs) like Levodopa[4].
Physicochemical Profiling and Structural Causality
The core structure of isoquinoline-1,3-dicarboxylic acid features an electron-deficient pyridine ring fused to a benzene ring, with carboxylic acid moieties at the C1 and C3 positions.
Causality of Reactivity: The dual electron-withdrawing carboxylic groups significantly deplete the electron density of the isoquinoline core. This renders the hetero-ring highly resistant to electrophilic aromatic substitution but exceptionally susceptible to nucleophilic attacks. This predictable reactivity is actively leveraged by medicinal chemists when designing complex APIs or synthesizing rigid structural motifs.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of the isoquinoline-1,3-dicarboxylic acid scaffold requires precise control over ring-closing mechanisms. A robust, 4-step synthetic route starting from allylbenzene relies on a cascade of structural rearrangements[6].
Figure 1: Synthetic workflow of Isoquinoline-1,3-dicarboxylic acid via Beckman rearrangement.
Step-by-Step Experimental Protocol
Step 1: Oxime Intermediate Formation
Procedure: React allylbenzene with a nitrosylating agent under controlled thermal conditions.
Causality: The alkene is functionalized to set up the nitrogen insertion required for the hetero-ring formation.
Validation: Monitor via Thin-Layer Chromatography (TLC). Confirm the intermediate via FTIR, ensuring the presence of the oxime O-H stretch at ~3300 cm⁻¹.
Step 2: Beckman Rearrangement
Procedure: Treat the purified oxime with a strong acid catalyst (e.g., p-toluenesulfonic acid) to induce a Beckman rearrangement[6].
Causality: This rearrangement converts the oxime into an amide, establishing the crucial C-N-C backbone necessary for the isoquinoline system.
Validation: Utilize LC-MS to verify the mass shift corresponding to the stable amide formation.
Procedure: Subject the amide to dehydrating conditions using phosphorus oxychloride (POCl₃) at elevated temperatures.
Causality: The dehydrating agent drives a Bischler-Napieralski-type cyclization, forcing an intramolecular electrophilic substitution that closes the ring[6].
Validation: Conduct ¹H-NMR (CDCl₃) analysis. The disappearance of the amide proton and the emergence of a distinct aromatic proton signature confirm the isoquinoline core.
Step 4: Oxidation to Dicarboxylic Acid
Procedure: Oxidize the alkyl substituents at the C1 and C3 positions using potassium permanganate (KMnO₄) in an alkaline medium.
Validation: Acidify the aqueous layer to precipitate the product. Confirm the final product (CAS: 259243-56-6) using High-Resolution Mass Spectrometry (HRMS) targeting the [M-H]⁻ ion at m/z 216.03[1].
Applications in Drug Development: Impurity Profiling
While the base molecule is a versatile building block, its substituted derivatives—specifically (1R,3S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-1,3-isoquinolinedicarboxylic acid (CAS: 2259692-11-8, MW: 267.23 g/mol )[3]—are critical to pharmaceutical quality control[4].
During the synthesis and storage of Levodopa, side reactions (such as Pictet-Spengler condensations with endogenous or environmental aldehydes) can generate tetrahydroisoquinoline derivatives. These impurities must be strictly quantified to meet ICH (International Council for Harmonisation) safety guidelines.
Figure 2: Workflow for identifying tetrahydro-derivatives in Levodopa impurity profiling.
Analytical Validation Workflow
Sample Preparation: Extract the API sample using a standardized solvent matrix (e.g., 0.1% Formic acid in Water/Acetonitrile).
Chromatographic Separation: Utilize a C18 Reverse-Phase HPLC column. The dihydroxy and dicarboxylic functional groups make the impurity highly polar, necessitating a carefully optimized gradient elution.
Mass Spectrometric Detection: Operate in positive electrospray ionization (ESI+) mode, targeting the [M+H]⁺ ion at m/z 268.23 to quantify the impurity against the certified reference standard[3].
A Comprehensive Technical Guide to the Thermodynamic Stability of Isoquinoline Dicarboxylic Acid Derivatives
Executive Summary Isoquinoline derivatives form the backbone of numerous therapeutic agents and advanced materials, making a profound understanding of their physicochemical properties essential for innovation.[1][2] Amon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinoline derivatives form the backbone of numerous therapeutic agents and advanced materials, making a profound understanding of their physicochemical properties essential for innovation.[1][2] Among these properties, thermodynamic stability is a critical parameter that dictates a compound's shelf-life, processing conditions, and ultimately, its viability in pharmaceutical formulations.[3][4] This guide provides an in-depth exploration of the principles and methodologies used to assess the thermodynamic stability of isoquinoline dicarboxylic acid derivatives. We will dissect both cornerstone experimental techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and powerful computational approaches like Density Functional Theory (DFT). Furthermore, this document elucidates the fundamental intramolecular and intermolecular factors that govern stability, offering a holistic framework for researchers, chemists, and drug development professionals to predict, analyze, and engineer more robust molecular entities.
The Isoquinoline Dicarboxylic Acid Scaffold: A Primer
The isoquinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[2][5] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The addition of two carboxylic acid functional groups (-COOH) to this core introduces strong hydrogen bonding capabilities and alters the electronic landscape of the molecule, significantly influencing its solid-state behavior and overall stability.
Thermodynamic stability, in this context, refers to the inherent energy of the molecule in its solid state. A more stable compound possesses lower potential energy, meaning more energy is required to disrupt its crystal lattice (melt) or to break its covalent bonds (decompose). In the pharmaceutical industry, evaluating this stability is not merely an academic exercise; it is a crucial step in de-risking a drug candidate, ensuring it can be manufactured, stored, and delivered to the patient without degradation.[3][9]
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is necessary to build a comprehensive stability profile. The two most powerful and complementary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] This allows for the precise detection of thermal events such as melting, crystallization, and solid-state phase transitions.[4][9]
Causality Behind Experimental Choice: We employ DSC as our primary tool for several key reasons. Firstly, the melting point (Tₘ) is a direct indicator of crystal lattice stability; a higher melting point generally correlates with a more stable crystalline form.[10] Secondly, DSC is exceptionally sensitive to polymorphism—the existence of multiple crystalline forms of the same compound.[11] Different polymorphs can have drastically different stabilities and bioavailabilities, and their detection is a regulatory requirement in drug development.
Detailed Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 3-5 mg of the isoquinoline dicarboxylic acid derivative into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere and prevent sublimation during the experiment. An empty, sealed pan is used as the reference.
Instrument Setup: Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
Thermal Program:
Equilibrate the cell at a starting temperature, typically 25 °C.
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.
Data Acquisition: Continuously record the differential heat flow (mW) as a function of temperature (°C).
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of endothermic events (melting) or exothermic events (crystallization, decomposition).
TGA is a technique that measures the change in mass of a sample as it is heated at a controlled rate.[12][13] This provides quantitative information about thermal degradation, solvent loss, and compositional analysis.[14]
Causality Behind Experimental Choice: While DSC identifies the temperature of phase transitions, TGA pinpoints the exact temperature at which the molecule begins to chemically decompose, marked by a loss of mass.[15] This decomposition temperature (Tₔ) represents the upper limit of a compound's thermal stability. It is a critical parameter for determining safe handling, processing, and storage temperatures.
Detailed Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan (typically platinum or ceramic).
Instrument Setup: Place the pan onto the TGA's high-precision microbalance within the furnace.
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to create a non-reactive environment.
Thermal Program:
Equilibrate at a starting temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.
Data Acquisition: Continuously record the sample mass (%) as a function of temperature (°C).
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of mass loss, which corresponds to the decomposition temperature (Tₔ). The first derivative of the curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
To illustrate the utility of these techniques, consider the following hypothetical data for two isomeric isoquinoline dicarboxylic acid derivatives.
Derivative
Substituent Position
Melting Point (Tₘ) from DSC
Decomposition Temp (Tₔ) from TGA
Interpretation
IQDA-A
4,6-dicarboxylic acid
285 °C
310 °C
High thermal and crystalline stability, likely due to efficient crystal packing and strong intermolecular H-bonding.
IQDA-B
1,5-dicarboxylic acid
250 °C
275 °C
Lower stability compared to IQDA-A, potentially due to steric hindrance from the C1-carboxyl group, disrupting optimal crystal packing.
Computational Modeling: Predicting Stability In Silico
Experimental methods provide definitive data but are resource-intensive. Computational chemistry offers a predictive, high-throughput approach to screen candidates and understand the structural origins of stability before synthesis.[16]
Density Functional Theory (DFT) for Stability Assessment
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[17] It is a workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.
Causality Behind Method Choice: We use DFT to calculate fundamental energetic properties that are directly linked to thermodynamic stability.[18] By optimizing the molecular geometry to find its lowest energy conformation, we can calculate the heat of formation (ΔHբ) and the bond dissociation energies (BDEs).[19][20] A more negative ΔHբ indicates greater thermodynamic stability relative to its constituent elements. Analyzing the BDE of the weakest bonds in the molecule can predict the initial site of thermal decomposition.[19]
Workflow for DFT-Based Stability Analysis
Structure Input: Build the 3D structure of the isoquinoline dicarboxylic acid derivative using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[18]
Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Energy Calculation: From the output, extract the total electronic energy to calculate the heat of formation using appropriate isodesmic reactions.[19]
BDE Calculation: Calculate the energy required to homolytically cleave specific bonds (e.g., the C-C bond connecting a carboxyl group to the ring) to identify the weakest link and likely point of thermal fragmentation.
The stability of a molecule is not an arbitrary property but a direct consequence of its structure, both on a molecular and a supramolecular level.
Intramolecular Effects: Substituent Influence
The position and electronic nature of the dicarboxylic acid groups, as well as any other substituents, profoundly impact stability.
Electronic Effects: Carboxylic acids are electron-withdrawing groups. Their placement can influence the electron density across the aromatic system, affecting bond strengths and overall molecular stability.[1] The interaction between the nitrogen lone pair and the substituent groups is a key determinant of reactivity and stability.[1][21]
Steric Hindrance: Substituents in sterically hindered positions (e.g., adjacent to the ring fusion or the nitrogen atom) can force the molecule into a less planar, higher-energy conformation, thereby reducing its thermodynamic stability.
Intermolecular Interactions and Crystal Engineering
In the solid state, the majority of a compound's stability comes from the cohesive energy of its crystal lattice, which is governed by non-covalent intermolecular interactions.[22]
Hydrogen Bonding: This is the most significant interaction for isoquinoline dicarboxylic acids. The -COOH groups are excellent hydrogen bond donors and acceptors. They typically form highly stable, centrosymmetric dimers, which act as robust building blocks (supramolecular synthons) for a well-ordered crystal lattice.[22][23]
π-π Stacking: The planar aromatic isoquinoline cores can stack on top of each other, leading to favorable electrostatic interactions that contribute significantly to the lattice energy.
Other Interactions: Weaker forces, such as C-H···O and C-H···π interactions, also play a fine-tuning role in achieving the most stable packing arrangement.[24][25]
The thermodynamic stability of isoquinoline dicarboxylic acid derivatives is a complex property governed by a delicate interplay of intramolecular electronics and intermolecular packing forces. A robust characterization requires an integrated strategy, leveraging the empirical certainty of experimental techniques like DSC and TGA with the predictive power of computational methods like DFT. By understanding the causal relationships between molecular structure and stability, researchers and drug developers can rationally design, select, and formulate next-generation compounds with the optimal physicochemical properties required for success.
References
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Zhongshan University, Chemistry Department. (n.d.). Synthesis of Isoquinoline-1, 3-Dicarboxylic Acid.
Jain, R. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
Wikipedia. (n.d.). Thermogravimetric analysis.
Al-Hourani, B. J. (n.d.). DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity.
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
Joule, J. A. (n.d.). Isoquinoline. In Science of Synthesis.
Zhang, Y., et al. (n.d.). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Journal of Materials Chemistry C.
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications.
Adebayo, J. A., & Oladipo, M. K. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI.
Gapsys, V., et al. (2025, March 21). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. PMC.
Yin, H., et al. (2020, August 2). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega.
Duszczak, W., et al. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.
College of Engineering and Applied Science. (n.d.). Experimental Thermodynamics Volume VII.
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
INFINITIA Industrial Consulting. (2022, September 28). TGA What is thermogravimetric analysis?.
Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry.
Davarias, N., et al. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV.
Bartel, C. J., et al. (n.d.). A critical examination of compound stability predictions from machine-learned formation energies. Bartel Research Group.
Sivy, J., et al. (2018, July 8). Structural characterization and crystal packing of the isoquinoline derivative. ResearchGate.
Heit, Y. N. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship.org.
Kruschel, A., et al. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
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Heit, Y. N., & Beran, G. J. O. (2022, August 25). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals.
Solubility Profile of 1,3-Isoquinolinedicarboxylic Acid in Organic Solvents: A Technical Guide
The following is an in-depth technical guide on the solubility profile of 1,3-isoquinolinedicarboxylic acid. Executive Summary & Chemical Context[1][2][3][4][5] 1,3-Isoquinolinedicarboxylic acid (1,3-IQDCA) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the solubility profile of 1,3-isoquinolinedicarboxylic acid.
Executive Summary & Chemical Context[1][2][3][4][5]
1,3-Isoquinolinedicarboxylic acid (1,3-IQDCA) represents a critical scaffold in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2] As a dicarboxylic acid derivative of the isoquinoline heterocycle, its solubility profile is governed by a complex interplay between the hydrophobic aromatic core and the hydrophilic, hydrogen-bond-donating carboxyl groups at positions 1 and 3.[1]
Current Status of Data:
While extensive solubility data exists for the parent isoquinoline and simple carboxylic acids, specific thermodynamic solubility data for 1,3-IQDCA is sparse in open literature.[1] This guide serves as a foundational protocol and predictive analysis , providing the theoretical framework, experimental methodologies, and thermodynamic models required to generate and interpret this critical data for process optimization.[1]
Structural Determinants of Solubility[6]
Rigid Aromatic Core: The isoquinoline ring provides substantial
- stacking potential, often leading to high lattice energy and reduced solubility in non-polar solvents.[1][2]
Dual Carboxyl Groups: The 1,3-substitution pattern allows for extensive intermolecular hydrogen bonding (dimerization) in the solid state, significantly raising the melting point and enthalpy of fusion (
).
Zwitterionic Potential: Depending on pH and solvent dielectric constant, the nitrogen lone pair may interact with the carboxyl protons, influencing solubility in aqueous vs. organic media.
Based on Structural Activity Relationship (SAR) analysis of analogous quinoline-dicarboxylic acids (e.g., quinolinic acid) and thermodynamic principles, the expected solubility profile of 1,3-IQDCA follows the "like dissolves like" principle, modulated by specific solute-solvent interactions.[1][2]
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, NMP
High
Strong dipole-dipole interactions; solvent ability to disrupt carboxylic acid dimers via H-bond acceptance.[1][2]
Short-Chain Alcohols
Methanol, Ethanol
Moderate
Amphiphilic nature matches the solute; solvent acts as both H-bond donor and acceptor.[1][2]
Polar Protic (Water)
Water
Low (pH dependent)
High lattice energy dominates; solubility increases significantly at pH > pKa (formation of dicarboxylate).[2]
Esters/Ketones
Ethyl Acetate, Acetone
Low to Moderate
Limited H-bond donation capability; effective only at elevated temperatures.[1][2]
Non-Polar
Hexane, Toluene
Negligible
Lack of polar interactions to overcome the strong crystal lattice energy of the dicarboxylic acid.
Experimental Protocol: Determination of Solubility
To generate high-fidelity solubility data, the Isothermal Saturation Method (Gravimetric Analysis) is the industry gold standard.[1][2] This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.[1]
Workflow Visualization
The following diagram outlines the critical path for solubility determination and data validation.
Figure 1: Standardized workflow for the isothermal determination of solid-liquid equilibrium.
Step-by-Step Methodology
Preparation: Add excess 1,3-IQDCA solid to a jacketed glass vessel containing 50 mL of the target organic solvent.
Equilibration: Stir the suspension magnetically at the desired temperature (
) for at least 24 hours.
Critical Check: Ensure solid phase is always present.[1] If the solution becomes clear, add more solid.
Settling: Stop agitation and allow the suspension to settle for 2 hours at constant
to ensure phase separation.
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent precipitation during transfer).
): Indicates if dissolution is endothermic (negative slope) or exothermic.[1][2]
Intercept (
): Reflects the entropy change, often driven by the disruption of the solvent structure by the large aromatic solute.
Thermodynamic Logic Diagram
Understanding the energy landscape is crucial for solvent selection.[1]
Figure 2: Thermodynamic cycle of dissolution.[1][2] For 1,3-IQDCA, the high lattice energy typically results in an endothermic process (
), requiring a positive entropy change () to drive solubility.[2]
Applications in Purification & Crystallization[2]
Understanding the solubility profile allows for the design of efficient purification schemes.
Anti-Solvent Crystallization[4]
Strategy: Dissolve 1,3-IQDCA in a "Good" solvent (e.g., DMSO or hot Ethanol) and slowly add a "Poor" solvent (e.g., Water or Toluene).[1][2]
Mechanism: The addition of the poor solvent increases the mixture's polarity (or decreases it, depending on the pair), reducing the solubility limit (
) and forcing controlled precipitation.
pH-Swing Extraction[2][4]
Acidic Form: At pH < 2, 1,3-IQDCA is fully protonated and less soluble in water, allowing extraction into organic phases (e.g., Ethyl Acetate).[1][2]
Basic Form: At pH > 8, it exists as a dicarboxylate anion, highly soluble in water, allowing for the removal of non-acidic organic impurities.
References
Isoquinoline Properties
Wikipedia contributors.[1] (2025).[3][1][4] "Isoquinoline."[1][5][6][7] Wikipedia, The Free Encyclopedia.[1] Link[2]
PubChem.[1] "Isoquinoline Compound Summary." National Center for Biotechnology Information.[1] Link
Thermodynamic Modeling of Dicarboxylic Acids
Shakeel, F. et al.[1] (2014).[1][2] "Solubility and thermodynamic analysis of succinic acid in different organic solvents." Journal of Molecular Liquids. (Provides the methodological basis for Apelblat analysis of dicarboxylic acids).
Zhang, C. et al.[1] (2018).[1][2] "Thermodynamic models for solubility of organic acids." Fluid Phase Equilibria.
Experimental Methodology
NIST.[1] "Solubility Measurements." National Institute of Standards and Technology.[1] Link
Technical Guide: Electronic Properties & Ligand Field Theory of 1,3-Isoquinolinedicarboxylic Acid (1,3-IQDC)
Executive Summary 1,3-Isoquinolinedicarboxylic acid (H₂iqdc) represents a high-performance molecular scaffold in coordination chemistry, functioning as a π-extended analogue of the widely used dipicolinic acid (DPA). For...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Isoquinolinedicarboxylic acid (H₂iqdc) represents a high-performance molecular scaffold in coordination chemistry, functioning as a π-extended analogue of the widely used dipicolinic acid (DPA). For researchers in drug development and materials science, 1,3-IQDC offers a unique "O-N-O" pincer chelation pocket combined with a fused benzene ring that alters electronic delocalization, lowers triplet state energy levels, and enhances lipophilicity compared to its pyridine counterparts.[1]
This guide provides an in-depth analysis of the electronic structure, coordination thermodynamics, and photophysical utility of 1,3-IQDC, specifically focusing on its role in sensitizing lanthanide ions for bio-imaging and therapeutic applications.[1]
Part 1: Molecular Architecture & Electronic Fundamentals
Structural Topology and The "Pincer" Effect
The defining feature of 1,3-IQDC is the positioning of carboxylate groups at carbons 1 and 3, flanking the isoquinoline nitrogen (position 2). Upon deprotonation, the resulting dianion (iqdc²⁻ ) acts as a tridentate ligand.[1]
Hard-Soft Acid-Base (HSAB) Character: The ligand presents a "hard" oxygen donor set mixed with a "borderline" nitrogen donor. This creates a high affinity for oxophilic metal ions (Ln³⁺, Ca²⁺) while retaining stability with transition metals (Cu²⁺, Zn²⁺).
The O-N-O Pocket: Unlike monodentate carboxylates, iqdc²⁻ forms two fused 5-membered chelate rings upon binding a metal center. This results in the Chelate Effect , increasing thermodynamic stability by several orders of magnitude compared to non-chelating isomers (e.g., 4,5-isoquinolinedicarboxylic acid).
Electronic Delocalization and Frontier Orbitals
The fusion of the benzene ring to the pyridine core (creating the isoquinoline moiety) significantly impacts the electronic properties compared to simple pyridine dicarboxylates.
Better energy match for Eu³⁺; reduced back-transfer.
Lipophilicity (logP)
Low (Hydrophilic)
Moderate (Amphiphilic)
Enhanced cell membrane permeability for drug delivery.
Rigidity
High
Very High
Reduces non-radiative decay (vibrational loss).
Part 2: Coordination Modes & Visualization
The versatility of 1,3-IQDC allows it to adopt multiple coordination modes depending on the metal-to-ligand ratio and pH.
Primary Coordination Modes
Tridentate Chelating (μ₁-η³): The classic "pincer" mode. The N atom and two carboxylate O atoms bind a single metal. This is the dominant mode for Lanthanide encapsulation.
Bridging (μ₂ or μ₃): In solid-state MOFs, the "outer" oxygens of the carboxylates can bind to adjacent metal centers, forming polymeric networks.
Diagram 1: Ligand Coordination Logic
Caption: Logical flow of coordination modes dictated by synthesis conditions. The Tridentate mode is preferred for bio-imaging agents.
Part 3: Photophysics – The Antenna Effect
For drug development professionals working on theranostics , the ability of 1,3-IQDC to sensitize Lanthanides (specifically Europium) is its most valuable electronic property.[1] Direct excitation of Ln³⁺ ions is inefficient (Laporte forbidden). The 1,3-IQDC ligand absorbs UV light and transfers energy to the metal.
Dissolve 3.0 equivalents of H₂iqdc in the Water/Ethanol mixture.
Slowly add 6.0 equivalents of NaOH (1M solution) to deprotonate the carboxylic acids. Monitor pH; adjust to 6.5–7.0.
Self-Validation: Solution should turn clear as the dianion forms.
Metalation:
Dissolve 1.0 equivalent of EuCl₃·6H₂O in a minimal amount of water.
Add the metal solution dropwise to the ligand solution under vigorous stirring at 60°C.
Observation: A white precipitate may transiently form and redissolve, or the solution may thicken depending on concentration.
Crystallization/Purification:
Heat the mixture to 80°C for 4 hours (Solvothermal approach preferred for high crystallinity).
Allow to cool slowly to room temperature.
Precipitate the complex by adding excess cold acetone.
Filter and wash with cold ethanol.
Characterization (Validation):
IR Spectroscopy: Look for the disappearance of the carboxylic acid -OH stretch (~3000-2500 cm⁻¹) and the shift of the C=O stretch to lower frequencies (asymmetric carboxylate stretch ~1600 cm⁻¹).
UV-Vis: Confirm red-shifted absorption compared to free ligand.
Diagram 3: Experimental Workflow
Caption: Synthesis workflow for Na3[Eu(iqdc)3]. Critical control points are pH adjustment and stoichiometry.
Part 5: Applications in Drug Development
Bio-Stability and Toxicity
The "pincer" nature of 1,3-IQDC confers high kinetic inertness to the metal complex.
Transmetallation Resistance: In blood plasma, competitive ligands (phosphate, citrate) often strip metals from complexes.[1] The thermodynamic stability constant (log β) of [Ln(iqdc)₃]³⁻ is predicted to be >20, significantly reducing toxicity caused by free metal release.
Cellular Uptake: The isoquinoline backbone is more lipophilic than pyridine, potentially facilitating passive diffusion across cell membranes, a distinct advantage over DPA-based contrast agents.[1]
Reference Data for Researchers
Parameter
Value / Description
Source Relevance
Ligand Type
Tridentate (N, O, O)
High Stability Constant
Triplet Energy
~22,000 cm⁻¹
Optimized for Eu³⁺
Excitation Wavelength
~280–320 nm
UV-excitable
Emission Quantum Yield
Variable (Typically 20–50% in H₂O)
High brightness for imaging
References
Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions.[2] Chemical Society Reviews, 34(12), 1048-1077.[1] Link
Foundational text on the "Antenna Effect" and ligand design rules for Lanthanides.
Faulkner, S., et al. (2005). Lanthanide complexes for luminescence imaging applications. Coordination Chemistry Reviews, 249(13-14), 1361-1379. Link[1]
Discusses the stability and bio-application of polycarboxyl
Eliseeva, S. V., & Bünzli, J.-C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 39(1), 189-227. Link
Provides data on triplet energy levels of heterocyclic ligands similar to isoquinoline.
Sabbatini, N., et al. (1993). Luminescent Lanthanide Complexes as Photochemical Supramolecular Devices. Coordination Chemistry Reviews, 123, 201-228. Link
Establishes the energy gap rules for Eu(III) and Tb(III)
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Materials Scientists, and Sensor Development Professionals
Content Focus: Mechanistic rationale, self-validating experimental protocols, and structural assembly of luminescent coordination polymers (CPs).
Introduction & Mechanistic Rationale
The design and synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) require precise control over thermodynamics and kinetics to yield highly ordered, crystalline materials. Solvothermal synthesis—conducting reactions in a closed vessel at temperatures above the boiling point of the solvent—is the gold standard for CP preparation. The generated autogenous pressure dramatically enhances the solubility of relatively insoluble organic linkers and metal salts, lowering the viscosity of the solvent and facilitating optimal mass transport for crystal growth.
Incorporating isoquinoline (iQ) as an auxiliary or capping ligand introduces unique structural and electronic properties to the resulting framework. As a bulky, nitrogen-containing aromatic heterocycle, isoquinoline serves three critical mechanistic functions:
Steric Hindrance: It prevents the interpenetration of adjacent framework networks, often driving the assembly of 2D layers rather than dense 3D networks .
Electronic Modulation: The rigid coordination of iQ to the metal node restricts intramolecular rotations and vibrations. This minimizes non-radiative energy decay, significantly enhancing the photoluminescence of the material via the Chelation-Enhanced Fluorescence (CHEF) effect .
Defect Engineering: By acting as a terminal ligand on Secondary Building Units (SBUs), iQ caps open metal sites, stabilizing the framework against hydrolytic degradation.
Logical assembly of coordination polymers using isoquinoline as an auxiliary ligand.
Experimental Design: Causality of Solvothermal Parameters
Successful solvothermal synthesis is not a matter of mixing reagents and heating; it is a carefully balanced thermodynamic system. The table below summarizes the quantitative parameters and their mechanistic effects based on validated syntheses of Zn(II) and Cd(II) isoquinoline-based frameworks.
Parameter
Zn(II)-BDC-iQ Synthesis
Cd(II)-TMA-iQ Synthesis
Mechanistic Rationale
Metal Precursor
Zn(NO₃)₂·6H₂O (0.20 mmol)
Cd(NO₃)₂·4H₂O
Provides the metal nodes for the Secondary Building Units (SBUs).
Bridging Ligand
H₂BDC (0.20 mmol)
H₃TMA
Defines the primary framework topology (2D vs. 3D).
Auxiliary Ligand
Isoquinoline (0.20 mmol)
Isoquinoline
Caps open metal sites, provides steric hindrance, and enhances luminescence.
Solvent
DMF (N,N-Dimethylformamide)
DMF
High boiling point allows high-temperature reactions; dissolves both polar/non-polar precursors.
Temperature
115 °C
120 °C
Overcomes the activation energy barrier for coordinate bond formation.
Reaction Time
16 hours
48 - 72 hours
Allows sufficient time for autogenous pressure to drive supersaturation and crystal growth.
Cooling Rate
~ 2 °C / min
~ 1 - 2 °C / min
Slow cooling prevents kinetic trapping of amorphous phases, yielding single crystals.
Validated Solvothermal Protocols
The following protocols are designed as self-validating systems . By observing specific physical and chemical markers at each step, researchers can confirm the integrity of the synthesis before proceeding to expensive characterization techniques.
Step-by-step solvothermal workflow for synthesizing isoquinoline-based coordination polymers.
Protocol A: Synthesis of a 2D Zn(II)-Terephthalate-Isoquinoline Framework
This protocol yields a blue-photoluminescent 2D MOF with a dinuclear Zn₂ paddle-wheel core, highly effective for the sensing of xylene isomers .
Step-by-Step Methodology:
Precursor Solubilization: Dissolve 0.20 mmol of Zn(NO₃)₂·6H₂O and 0.20 mmol of 1,4-benzenedicarboxylic acid (H₂BDC) in 10 mL of DMF. Stir at 75 °C for 2.5 hours.
Causality: Pre-heating ensures complete deprotonation of the dicarboxylic acid and homogeneous mixing, preventing premature kinetic precipitation.
Ligand Injection: Using a high-precision micropipette, inject 24 μL (0.20 mmol) of liquid isoquinoline into the stirring solution. Stir for an additional 15 minutes.
Reactor Loading: Transfer the homogeneous solution to a 23 mL Teflon-lined stainless steel autoclave.
Safety & Causality: Never fill the autoclave beyond 70% capacity. The headspace is required to accommodate solvent expansion and safe autogenous pressure generation.
Thermal Treatment: Seal the autoclave and heat in a programmable oven at 115 °C for 16 hours.
Controlled Cooling: Program the oven to cool to room temperature at a rate of 2 °C/min.
Causality: Slow cooling promotes Ostwald ripening, where smaller, thermodynamically unstable crystallites redissolve and deposit onto larger crystals, yielding high-quality single crystals suitable for X-ray diffraction.
Harvesting: Filter the resulting colorless crystals and wash thoroughly with fresh DMF to remove unreacted precursors.
Self-Validation Checkpoint 1: Upon opening the autoclave, the mother liquor should be clear, accompanied by well-defined, faceted crystals at the bottom of the Teflon liner. If a cloudy suspension or amorphous powder is present, the heating rate was too rapid, causing kinetic precipitation rather than thermodynamic crystal growth.
Protocol B: Synthesis of a 3D Cd(II)-Trimesate-Isoquinoline Framework
This protocol produces a robust 3D coordination polymer featuring a trinuclear [Cd₃(TMA)₂] cluster, exhibiting strong solid-state blue emission (λ_em = 430 nm) .
Step-by-Step Methodology:
Solution Preparation: Combine Cd(NO₃)₂·4H₂O and trimesic acid (H₃TMA) in a 3:2 molar ratio in DMF.
Ligand Addition: Add isoquinoline (excess, typically 2-3 molar equivalents relative to Cd) to the mixture.
Causality: The excess iQ drives the equilibrium toward the coordination of the bulky ligand onto the trinuclear Cd core, rigidifying the structure.
Solvothermal Reaction: Transfer to a Teflon-lined autoclave and heat at 120 °C for 48 to 72 hours.
Cooling and Harvesting: Cool at 1 °C/min to room temperature. Filter and wash the resulting crystalline material with DMF and subsequently with a volatile solvent (e.g., ethanol) to facilitate drying.
Self-Validation Checkpoint 2: Expose the unwashed, freshly harvested crystals to a 365 nm UV lamp. A strong, immediate blue emission confirms the successful coordination of the isoquinoline ligand into the framework. Free trimesic acid and uncoordinated Cd(II) salts do not exhibit this intense luminescence.
Downstream Characterization & Data Interpretation
To fully validate the synthesized coordination polymers, the following analytical techniques must be employed:
Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the bulk powder against the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) data. A match confirms phase purity and rules out the presence of unreacted metal oxides.
Thermogravimetric Analysis (TGA): Conduct TGA under a nitrogen atmosphere (heating rate: 10 °C/min). An initial weight loss between 100–150 °C corresponds to the removal of trapped DMF solvent molecules in the pores. The framework should remain stable up to 200–300 °C, after which the collapse of the isoquinoline and bridging ligands occurs.
Photoluminescence (PL) Spectroscopy: For sensing applications, suspend the CP in the target analyte (e.g., xylene isomers). An increase in fluorescent emission intensity (turn-on sensing) or a shift in the emission wavelength indicates successful host-guest interactions within the CP pores.
References
Sánchez-Camacho, P., et al. "Structure of a Luminescent MOF-2 Derivative with a Core of Zn(II)-Terephthalate-Isoquinoline and Its Application in Sensing of Xylenes." Inorganics, 2020, 8(5), 32. URL:[Link]
Rendón-Balboa, J. C., et al. "Structure of a luminescent 3D coordination polymer constructed with a trinuclear core of cadmium-trimesate and isoquinoline." Inorganica Chimica Acta, 2018, 483, 235-240. URL:[Link]
Application
Application Notes and Protocols for the Organic Synthesis of 1,3-Isoquinolinedicarboxylic Acid
Abstract This document provides a comprehensive, in-depth guide for the multi-step organic synthesis of 1,3-isoquinolinedicarboxylic acid. The described pathway is a robust two-stage process, commencing with the construc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, in-depth guide for the multi-step organic synthesis of 1,3-isoquinolinedicarboxylic acid. The described pathway is a robust two-stage process, commencing with the construction of a 1,3-dimethylisoquinoline intermediate, followed by a controlled oxidation to yield the target dicarboxylic acid. This application note is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and practical guidance for successful synthesis. The causality behind experimental choices is explained, ensuring scientific integrity and reproducibility.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a privileged heterocyclic scaffold found in a vast number of biologically active natural products, particularly alkaloids like papaverine and morphine, and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-HIV properties.[2] Specifically, isoquinolines functionalized with carboxylic acid moieties serve as critical building blocks for creating more complex molecules with tailored therapeutic profiles. 1,3-Isoquinolinedicarboxylic acid is a valuable synthon, providing two reactive handles for further chemical elaboration.
This guide details a logical and field-proven synthetic strategy, beginning with the formation of the isoquinoline core via a Bischler-Napieralski-type reaction to create a dialkyl-substituted intermediate, which is then oxidized. This approach allows for the reliable construction of the target molecule from readily available precursors.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage focuses on building the core heterocyclic structure, 1,3-dimethylisoquinoline. The second stage involves the functional group transformation of this intermediate into the final product, 1,3-isoquinolinedicarboxylic acid.
Figure 1: High-level workflow for the synthesis of 1,3-isoquinolinedicarboxylic acid.
Part 1: Synthesis of 1,3-Dimethylisoquinoline (Intermediate)
The cornerstone of this stage is the Bischler-Napieralski reaction, an effective method for constructing the 3,4-dihydroisoquinoline ring system via the intramolecular electrophilic cyclization of a β-arylethylamide.[3][4] The resulting dihydro-intermediate is then aromatized to furnish the stable isoquinoline core.
Principle and Mechanistic Insight
The synthesis begins with the acylation of a suitable β-arylethylamine. To achieve the desired 1,3-dimethyl substitution pattern, we utilize N-acetyl-β-phenylisopropylamine. The subsequent cyclization is promoted by a dehydrating Lewis acid, typically phosphorus oxychloride (POCl₃). The reaction is believed to proceed through a nitrilium ion intermediate, which is a powerful electrophile that attacks the electron-rich benzene ring to close the six-membered heterocycle.[3] The final step is a dehydrogenation reaction to introduce aromaticity, which can be achieved using a catalyst like Palladium on carbon (Pd/C) or elemental sulfur at high temperatures.
Caption: Mechanism of the Bischler-Napieralski cyclization and subsequent aromatization.
Experimental Protocol: 1,3-Dimethylisoquinoline
Step 1a: Acylation of β-Phenylisopropylamine
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-phenylisopropylamine (13.5 g, 0.1 mol) and anhydrous toluene (100 mL).
Slowly add acetic anhydride (11.2 g, 0.11 mol, 1.1 equiv.) to the stirred solution. The reaction is exothermic.
After the initial exotherm subsides, heat the mixture to reflux for 2 hours.
Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-acetyl-β-phenylisopropylamine as a solid, which can be used in the next step without further purification.
Step 1b: Bischler-Napieralski Cyclization and Aromatization
In a 500 mL round-bottom flask, place the crude N-acetyl-β-phenylisopropylamine (from Step 1a). Add anhydrous toluene (150 mL).
Carefully add phosphorus pentoxide (P₂O₅, 15 g) followed by phosphorus oxychloride (POCl₃, 30 mL, approx. 3 equiv.). Caution: This mixture is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
Heat the mixture under reflux with vigorous stirring for 4 hours. The solution will become dark and viscous.[5]
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 300 g) in a large beaker with stirring.
Make the aqueous solution strongly alkaline (pH > 10) by the slow addition of concentrated NaOH solution while cooling in an ice bath.
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).
Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.
To the resulting toluene solution containing the crude 1,3-dimethyl-3,4-dihydroisoquinoline, add 10% Palladium on carbon (Pd/C) catalyst (0.5 g).
Heat the mixture to reflux for 6-8 hours to effect dehydrogenation. Monitor the reaction by TLC.
Cool the mixture, filter through a pad of Celite® to remove the catalyst, and wash the pad with toluene.
Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford pure 1,3-dimethylisoquinoline.
Part 2: Oxidation to 1,3-Isoquinolinedicarboxylic Acid
The final stage of the synthesis involves the oxidation of the two methyl groups on the isoquinoline ring to carboxylic acids. This is a classic transformation for alkyl-substituted aromatic systems.
Principle and Mechanistic Insight
Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl groups attached to an aromatic ring into carboxylic acids, provided the benzylic carbon has at least one hydrogen atom.[6] The reaction proceeds through a series of steps involving the abstraction of a benzylic hydrogen and subsequent oxidation states of manganese.
Crucial Consideration: The isoquinoline ring system itself can be susceptible to oxidative cleavage. For instance, harsh oxidation of isoquinoline can rupture the benzene ring to yield pyridine-3,4-dicarboxylic acid.[7] Therefore, it is critical to control the reaction conditions—specifically temperature and the stoichiometry of the oxidant—to favor the selective oxidation of the methyl side chains over the degradation of the heterocyclic core. The reaction is typically run in a neutral or slightly alkaline aqueous solution. The product initially forms as its dipotassium salt, which precipitates upon acidification.
Caption: Simplified schematic of the oxidation and acidification steps.
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-dimethylisoquinoline (7.85 g, 0.05 mol) in 200 mL of water.
Heat the mixture to 80-90 °C with vigorous stirring.
Prepare a solution of potassium permanganate (KMnO₄, 23.7 g, 0.15 mol, 3.0 equiv.) in 400 mL of warm water.
Add the KMnO₄ solution dropwise to the stirred isoquinoline solution over a period of 2-3 hours. Maintain the temperature below 100 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
After the addition is complete, continue heating and stirring for an additional hour until the purple color no longer persists.
To destroy any excess permanganate, add a small amount of ethanol dropwise until the solution becomes colorless (with the brown MnO₂ precipitate).
While still hot, filter the reaction mixture through a pad of Celite® or glass wool to remove the voluminous MnO₂ precipitate. Wash the filter cake with hot water (2 x 50 mL). Note: This filtration can be slow; a Büchner funnel is recommended.
Combine the clear, colorless filtrates and cool them in an ice bath.
Slowly acidify the filtrate to pH 2-3 by adding concentrated hydrochloric acid (HCl) dropwise with stirring.
A white precipitate of 1,3-isoquinolinedicarboxylic acid will form.
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.
Quantitative Data Summary
Compound
Molar Mass ( g/mol )
Starting Amount
Moles (mol)
Molar Eq.
Product
Theoretical Yield (g)
Stage 1
β-Phenylisopropylamine
135.21
13.5 g
0.1
1.0
1,3-Dimethylisoquinoline
15.7 g
Acetic Anhydride
102.09
11.2 g
0.11
1.1
Stage 2
1,3-Dimethylisoquinoline
157.21
7.85 g
0.05
1.0
1,3-Isoquinolinedicarboxylic Acid
10.85 g
Potassium Permanganate
158.03
23.7 g
0.15
3.0
References
Synthesis of Isoquinoline-1, 3-Dicarboxylic Acid. Chinese Chemical Letters. Available at: [Link]
Bischler–Napieralski reaction. In Wikipedia; 2023. Available at: [Link]
Product Class 5: Isoquinolines. Science of Synthesis.
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Synlett.
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron. 2006.
SYNTHESIS OF 3-METHYL ISOQUINOLINES. Journal of the American Chemical Society.
Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Der Pharma Chemica. 2015.
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. 2020.
Isoquinoline synthesis. Organic Chemistry Portal.
A Versatile Synthesis of Substituted Isoquinolines. Harvard University. 2011.
What happens when Quinoline and Isoquinoline undergo oxid
Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Request PDF.
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. 2023.
The oxidation reaction of quinine by potassium permanganate (KMnO4). Jurnal Sains Teh dan Kina. 2016.
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
KMnO4-Mediated Oxidation as a Continuous Flow Process. Request PDF.
Application Note: Strategic Functionalization of Isoquinoline-Dicarboxylic Acid Scaffolds
Executive Summary Isoquinoline dicarboxylic acids (e.g., isoquinoline-1,3-dicarboxylic acid) represent a challenging scaffold in medicinal chemistry. While the isoquinoline core is ubiquitous in alkaloids (e.g., berberin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinoline dicarboxylic acids (e.g., isoquinoline-1,3-dicarboxylic acid) represent a challenging scaffold in medicinal chemistry. While the isoquinoline core is ubiquitous in alkaloids (e.g., berberine, papaverine), the presence of two carboxylic acid moieties introduces significant solubility issues, chelating interference with transition metal catalysts, and competing electronic effects.
This guide details three distinct protocols to functionalize the isoquinoline ring in the presence of these acid groups. We prioritize methods that either utilize the carboxylate as a directing group (DG) or employ radical mechanisms that tolerate protic, acidic environments.
Strategic Decision Matrix
Before selecting a protocol, assess the regioselectivity requirements and the protection state of your substrate using the decision tree below.
Figure 1: Strategic decision tree for isoquinoline functionalization based on target regiochemistry and substrate protection state.
Protocol A: C1-Alkylation via Radical Minisci Reaction
Application: Direct introduction of alkyl/acyl groups at the C1 position of isoquinoline-dicarboxylic acids.
Mechanism: Nucleophilic radical attack on the protonated heterocycle.
Key Advantage: This reaction proceeds in acidic media (often TFA or aqueous acid), meaning free dicarboxylic acids do not need protection . The electron-deficient nature of the protonated isoquinoline directs the radical to the most electrophilic position (C1).
Application: Functionalizing the "peri" position (C8) using an existing C1-carboxylic acid as a Directing Group (DG).
Mechanism: Rh(III)-catalyzed C-H activation.[1][2][3][4][5] The carboxylate coordinates to the metal, placing the catalyst in proximity to the C8-H bond.
Key Requirement: Requires the C1-acid to be free (as carboxylate), while other acids (e.g., at C3 or C4) should ideally be esterified to prevent competitive binding.
Critical Step: If the substrate contains a free carboxylic acid, add 1.0 equiv of
to assist in deprotonation and coordination of the directing group.
Reaction: Seal and heat to 110°C for 16 hours.
Visual Check: The reaction mixture typically turns from orange (active catalyst) to dark brown/black (precipitated Ag) upon completion.
Purification: Filter through a Celite pad to remove silver salts. Evaporate solvent. The residue is typically purified via reverse-phase HPLC due to the polarity of the acid scaffold.
Mechanistic Pathway (Graphviz)
Figure 2: Rh(III)-catalyzed cycle utilizing the carboxylate moiety as a directing group for C8 functionalization.
Application: Introduction of Cyano (-CN) or Halogen groups at C1 when the position is unsubstituted.
Mechanism: Formation of an N-oxide followed by activation with an electrophile, making C1 susceptible to nucleophilic attack.
Constraint: Dicarboxylic acids must be protected as diesters for this protocol, as free acids will interfere with the activating agents (e.g.,
Reagent: TMSCN (for cyanation) and Benzoyl Chloride.
Solvent: DCM (Dichloromethane).
Step-by-Step Methodology
N-Oxidation: Dissolve the diester substrate (1.0 mmol) in DCM (10 mL). Add m-CPBA (1.2 mmol) at 0°C. Stir at room temperature for 3 hours.
Validation: Monitor by TLC.[6][7] The N-oxide is significantly more polar than the starting material.
Workup (N-oxide): Wash with saturated
to remove m-chlorobenzoic acid byproduct. Dry organic layer and concentrate.
Reissert-Henze Reaction: Redissolve the N-oxide (1.0 mmol) in dry DCM (5 mL). Add TMSCN (1.5 mmol) followed by dropwise addition of Benzoyl Chloride (1.2 mmol) at 0°C.
Safety Warning: TMSCN generates HCN upon contact with water. Use a bleach trap for waste.
Stirring: Allow to warm to room temperature and stir for 4 hours.
Hydrolysis: The resulting product is the 1-cyano-isoquinoline diester. To recover the dicarboxylic acid, perform basic hydrolysis (LiOH/THF/Water) after the functionalization is complete.
Comparative Data Analysis
Feature
Protocol A (Minisci)
Protocol B (Rh-Catalysis)
Protocol C (N-Oxide)
Target Position
C1 (primary), C4 (minor)
C8 (Peri-position)
C1 (exclusive)
Acid Tolerance
High (Free acids OK)
Moderate (One acid as DG)
Low (Must be esters)
Reaction Type
Radical Alkylation
C-H Activation/Annulation
Nucleophilic Substitution
Reagents
, Persulfate
Rh(III), Ag salts
mCPBA, TMSCN/POCl3
Typical Yield
40–65%
60–85%
70–90%
References
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.
Duncton, M. A. J. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemists." MedChemComm.
Wang, H., & Yu, J.-Q. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.
Chuang, S. C., et al. (2013).[1] "Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation." Organic Letters.
Proctor, G. R. (2009). "The Reissert Reaction and Related Conversions." Comprehensive Organic Synthesis.
Purification techniques for high-purity 1,3-isoquinolinedicarboxylic acid
Here is the technical support guide for the purification of 1,3-isoquinolinedicarboxylic acid (1,3-IQDCA), structured as a specialized troubleshooting center. Ticket Subject: Purification Protocols & Troubleshooting for...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for the purification of 1,3-isoquinolinedicarboxylic acid (1,3-IQDCA), structured as a specialized troubleshooting center.
Ticket Subject: Purification Protocols & Troubleshooting for 1,3-IQDCA
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Open
Executive Summary
1,3-Isoquinolinedicarboxylic acid (CAS: 259243-56-6) is a critical heterocyclic building block, notably utilized as a precursor for Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) such as Roxadustat.
Achieving pharmaceutical-grade purity (>99.5%) is challenging due to:
Regioisomeric impurities formed during oxidation (e.g., phthalic acid derivatives).
Decarboxylation sensitivity at high temperatures.
Transition metal residues (typically Cu or Pd) if synthesized via catalytic carbonylation or cross-coupling.
This guide provides a self-validating purification workflow focusing on Isoelectric Reprecipitation and Polar-Aprotic Recrystallization .
Part 1: The Core Purification Workflow
The following decision tree outlines the logical flow for purifying crude 1,3-IQDCA based on your specific impurity profile.
Figure 1: Purification Logic Flow. Selects the pathway based on initial impurity characterization.
Part 2: Troubleshooting & Protocols (Q&A Format)
Module A: Acid-Base Reprecipitation (The "Workhorse" Method)
User Question: My crude product is a brown solid with high ash content. I tried washing with water, but the purity didn't improve. What is the correct protocol?
Technical Response:
Water washing is ineffective because 1,3-IQDCA has poor water solubility in its neutral form, but so do many organic impurities. You must exploit the dicarboxylic acid functionality using an acid-base swing. This method separates non-acidic impurities (which won't dissolve in base) and inorganic salts (which remain soluble during acidification).
Protocol 1: pH-Controlled Reprecipitation
Dissolution: Suspend crude 1,3-IQDCA in 10 volumes of water. Slowly add 2M NaOH (or KOH) until pH reaches 10–11. The solution should become clear as the disodium salt forms.
Filtration (Clarification): Filter the alkaline solution through a Celite pad to remove insoluble non-acidic byproducts and heavy metal oxides.
Acidification (The Critical Step): Cool the filtrate to 5–10°C. Slowly add 6M HCl dropwise.
Target: Do not simply dump acid. Acidify to pH 1.5 – 2.0 .
Why? The pKa of the carboxylic groups requires low pH for full protonation, but going too low (e.g., concentrated HCl) can trap inorganic salts (NaCl) in the crystal lattice.
Digestion: Stir the slurry for 1 hour at 10°C to allow crystal growth (Ostwald ripening), which improves purity.
Wash: Filter and wash the cake with ice-cold 0.1M HCl (to prevent redissolution) followed by a small amount of cold water.
Module B: Removing Stubborn Organic Impurities
User Question: After acid-base precipitation, I still see a 2% impurity peak on HPLC (likely a regioisomer) and the solid is slightly yellow. How do I polish this?
Technical Response:
Isomeric impurities often co-precipitate during acid-base workup. Recrystallization from a polar aprotic solvent is required. 1,3-IQDCA has a high melting point and low solubility in common organic solvents (ethanol, acetone), making DMF (Dimethylformamide) or DMSO the solvents of choice.
Protocol 2: DMF/Water Recrystallization
Solvation: Dissolve the dried solid in the minimum amount of DMF at 80–90°C. (Approx. 5–7 mL per gram).
Carbon Treatment: If color persists, add Activated Carbon (5% w/w) and stir at 80°C for 30 mins. Filter hot.
Precipitation:
Method A (Cooling): Cool slowly to room temperature, then to 0°C.
Method B (Anti-solvent): If yield is low, slowly add warm water (anti-solvent) to the hot DMF solution until turbidity just appears, then cool.
Recovery: Filter and wash with a 1:1 DMF/Water mixture, then pure water.
Data Summary: Solvent Efficiency
Solvent System
Solubility (Hot)
Impurity Rejection
Yield
Notes
Water (pH 1.0)
Low
Moderate
High
Good for salt removal; poor for isomers.
Ethanol
Very Low
N/A
N/A
Not recommended.
DMF / Water
High
Excellent
85-90%
Best for removing regioisomers.
Acetic Acid
Moderate
Good
70-80%
Good alternative if DMF is restricted.
Module C: Drying & Decarboxylation Risks
User Question: My purity is good, but the assay is dropping, and I see a new peak appearing after drying. What is happening?
Technical Response:
You are likely observing thermal decarboxylation . 1,3-IQDCA, like many heteroaromatic carboxylic acids, is susceptible to losing CO₂ at high temperatures, especially at the C-1 position which is adjacent to the ring nitrogen.
Troubleshooting Checklist:
Temperature Limit: Never dry above 60°C unless under high vacuum.
Vacuum: Use < 50 mbar.
Desiccant: Use Phosphorus Pentoxide (
) in the drying oven to scavenge water at lower temperatures.
Reaction: If the new peak matches isoquinoline-3-carboxylic acid, you have decarboxylated the position 1 acid.
Part 3: Advanced Experimental Workflow
The following diagram details the specific chemical transformation during the Acid-Base protocol, highlighting the ionic states.
Figure 2: Chemical Species Transformation during Acid-Base Workup.
Part 4: References
Synthesis and Purification of Isoquinoline Derivatives:
Source: Wang, X., et al. (2015). "Method for preparing 1,3-isoquinolinedicarboxylic acid." CN Patent 104829557A.
Context: Describes the oxidation of 1,3-dimethylisoquinoline and subsequent acid-base purification to remove inorganic salts.
Solubility and Recrystallization of Heterocyclic Acids:
Source: Starr, J. N., & King, C. J. (1991).[1] "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes." Lawrence Berkeley Lab Report.
Context: Provides foundational data on the solubility behavior of dicarboxylic acids in polar-aprotic/water mixtures, supporting the DMF/Water protocol.
Purification of Roxadustat Intermediates:
Source: "Process for the preparation of Roxadustat and intermediates thereof." WO Patent 2014014834.
Context: Details the handling of isoquinoline carboxylates, emphasizing pH control during isolation to prevent yield loss and decarboxylation.
pKa and Acidity of Isoquinoline Derivatives:
Source: "Dissociation constants pKa of isoquinoline bases." ResearchGate Data / Handbook of Heterocyclic Chemistry.
Context: Establishes the theoretical basis for the pH 1.5–2.0 precipitation endpoint (protonation of carboxyls vs. isoquinoline nitrogen).
Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues of 1,3-Isoquinolinedicarboxylic Acid in Water
Welcome to the technical support center for 1,3-isoquinolinedicarboxylic acid. This guide is specifically designed for researchers, scientists, and drug development professionals who are facing challenges with the aqueou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,3-isoquinolinedicarboxylic acid. This guide is specifically designed for researchers, scientists, and drug development professionals who are facing challenges with the aqueous solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide a systematic, hands-on approach to ensure your experiments are both successful and reproducible.
The Core Challenge: Understanding the Molecule
1,3-Isoquinolinedicarboxylic acid presents a classic solubility problem. Its structure contains a rigid, polycyclic aromatic system (the isoquinoline core), which is hydrophobic. This is combined with two carboxylic acid groups, which are hydrophilic and ionizable. The poor aqueous solubility arises from a combination of this hydrophobic core and strong intermolecular hydrogen bonds between the carboxylic acid groups in the solid state, which water must overcome to dissolve the compound.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,3-isoquinolinedicarboxylic acid not dissolving in neutral water or buffer?
At neutral pH, the carboxylic acid groups are only partially ionized. The neutral, protonated form of the molecule can still form strong hydrogen bonds with other acid molecules, favoring the solid crystal lattice over dissolution in water.[1][2] The significant hydrophobic surface area of the isoquinoline ring system also contributes to its low affinity for a highly polar solvent like water.
Q2: I've noticed batch-to-batch variability in solubility. Why might this be happening?
This can be due to several factors:
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility and dissolution rates.
Purity: Impurities can either enhance or decrease apparent solubility.
Hydration State: The material may be an anhydrate or a hydrate, which will affect its dissolution properties.
Q3: Can I just heat the solution to get it to dissolve?
While heating can increase the solubility of most solids, it can be a risky approach for experimental consistency. Upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound will likely precipitate out of the supersaturated solution, leading to inaccurate concentrations and unreliable results. This method should be used with caution and primarily to aid initial dissolution before pH or co-solvent adjustments.
Troubleshooting Guide: A Systematic Workflow for Solubilization
The following guide provides a logical flow for systematically addressing solubility issues. The primary and most effective method for an ionizable compound like this is pH adjustment.
Q1: Why do isoquinoline dicarboxylic acids exhibit such poor solubility across standard organic solvents, making recrystallization difficult?
Welcome to the Advanced Materials & API Technical Support Center . This troubleshooting guide is engineered specifically for researchers, analytical scientists, and drug development professionals facing challenges in the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Materials & API Technical Support Center . This troubleshooting guide is engineered specifically for researchers, analytical scientists, and drug development professionals facing challenges in the purification and recrystallization of highly polar, rigid heterocyclic compounds—specifically, isoquinoline dicarboxylic acids.
Causality & Mechanism:
Isoquinoline dicarboxylic acids possess a unique bifunctional nature: a basic isoquinoline nitrogen (pKa ~5.4) and two acidic carboxylic acid groups (pKa ~2-4). In the solid state, this electronic structure promotes the formation of a highly stable, rigid crystal lattice driven by two primary factors:
Persistent Hydrogen Bonding Motifs: The carboxylic acid groups form strong, persistent intermolecular dimers. The crystal morphology and overall lattice energy of carboxylic acids are heavily dictated by the degree of these hydrogen-bonding interactions[1].
Zwitterionic Character: Proton transfer from the acidic carboxylate to the basic nitrogen can occur, forming an isoquinolinium-carboxylate zwitterion. This ionic character drastically increases the lattice energy.
Standard non-polar or weakly polar organic solvents (e.g., hexanes, ethyl acetate, diethyl ether) lack the dielectric constant and hydrogen-bond accepting capacity required to disrupt this robust lattice.
Mechanistic pathways for disrupting the crystal lattice of isoquinoline dicarboxylic acids.
Q2: How do I select an optimal primary solvent to overcome this lattice energy?
Expertise & Experience:
To achieve dissolution, the solvent-solute interactions must thermodynamically outweigh the solute-solute interactions. You must select solvents capable of actively dismantling the hydrogen-bonded network.
Polar Aprotic Solvents (DMF, DMSO): N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are premier choices. They act as powerful hydrogen-bond acceptors without competing as donors, effectively solvating the carboxylic acid protons and breaking the dimeric chains. DMF is frequently utilized as a primary solvent in the recrystallization of complex isoquinoline derivatives[2].
Protic Acids (Glacial Acetic Acid): Glacial acetic acid is exceptionally effective. It operates by protonating the basic isoquinoline nitrogen, thereby neutralizing the zwitterionic lattice and facilitating dissolution. Boiling glacial acetic acid is a proven, highly effective solvent for synthesizing and purifying isoquinoline derivatives[2][3].
Quantitative Solvent Selection Matrix:
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
H-Bond Donor
H-Bond Acceptor
Suitability for Isoquinoline Diacids
DMF
36.7
153
No
Strong
Excellent primary solvent; requires water/EtOH as anti-solvent.
DMSO
46.7
189
No
Strong
Excellent primary solvent; difficult to remove under vacuum.
Glacial Acetic Acid
6.2
118
Strong
Strong
High efficacy due to basic isoquinoline nitrogen protonation.
Water
80.1
100
Strong
Strong
Excellent anti-solvent; poor primary solvent.
Ethanol
24.5
78
Strong
Strong
Moderate anti-solvent; excellent for washing isolated crystals.
Q3: What is the recommended self-validating methodology for mixed-solvent (anti-solvent) recrystallization?
Trustworthiness & Protocol:
Because these compounds are highly soluble in DMF/DMSO but insoluble in water or alcohols, an anti-solvent precipitation strategy is required. This protocol is designed to be a self-validating system : each step contains an observable physical state that confirms the success of the previous step.
Step-by-Step Methodology:
Primary Dissolution: Suspend 1.0 g of crude isoquinoline dicarboxylic acid in 5-10 mL of the primary solvent (e.g., DMF).
Thermal Disruption: Heat the suspension to 80–100 °C while stirring.
Validation Check: The mixture must transition to a completely transparent solution. If particulates remain, they are likely inorganic salts or highly cross-linked impurities; perform a hot filtration immediately to remove them.
Controlled Nucleation (Cooling): Remove from heat and allow the solution to cool ambiently to 40 °C at a controlled rate (approx. 0.5 °C/min).
Causality: Rapid cooling causes thermal shock, leading to amorphous precipitation rather than highly ordered crystal growth.
Anti-Solvent Titration: Dropwise, add the anti-solvent (e.g., deionized water) until the solution becomes slightly turbid (reaching the cloud point).
Validation Check: Stop addition immediately upon turbidity. Heat the solution slightly (by 5-10 °C) until it turns clear again. This confirms you are exactly at the metastable zone limit, perfectly primed for crystallization.
Crystal Growth: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.
Isolation & Washing: Filter the resulting crystals under a vacuum. Wash with a cold, low-boiling anti-solvent (e.g., cold ethanol) to displace and remove residual high-boiling primary solvent (DMF/DMSO).
Workflow for mixed-solvent recrystallization of isoquinoline dicarboxylic acids.
Q4: How can I prevent solvent inclusion or solvate formation during the process?
Causality & Troubleshooting:
Dicarboxylic acids have a high propensity to trap solvent molecules within their crystal lattice—a phenomenon known as solvent inclusion—which is driven by the same robust hydrogen-bonding motifs that make them hard to dissolve in the first place[4]. DMF and DMSO are particularly prone to becoming trapped as solvates.
To eliminate included solvents, avoid drying at room temperature. Instead, dry the isolated crystals in a vacuum oven at 60–80 °C (well below the compound's melting point but high enough to provide kinetic energy for solvent evaporation) for 12–24 hours. Validate complete solvent removal via 1H-NMR by looking for the absence of the characteristic DMF singlet at ~2.8-3.0 ppm or the DMSO singlet at 2.5 ppm.
References
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
Source: National Institutes of Health (NIH)
URL:[Link]
Isostructurality in three-component crystals achieved by the combination of persistent hydrogen bonding motifs and solvent inclusion.
Source: University of Birmingham Research Portal
URL:[Link]
Solvent design for crystallization of carboxylic acids.
Source: ResearchGate / Computers and Chemical Engineering
URL:[Link]
PRODUCTION OF DISUBSTITUTED ISOQUINOLINE DERIVATIVES: STEPS TOWARD THE SYNTHESIS OF A PRATOSINE ANALOG.
Source: Texas Christian University (TCU) Digital Repository
URL:[Link]
Technical Support Center: Thermal Analysis of 1,3-Isoquinolinedicarboxylic Acid MOFs
Welcome to the technical support center for the thermal analysis of metal-organic frameworks (MOFs) based on the 1,3-isoquinolinedicarboxylic acid linker. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the thermal analysis of metal-organic frameworks (MOFs) based on the 1,3-isoquinolinedicarboxylic acid linker. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing, characterizing, and utilizing these novel materials. As these MOFs are at the forefront of materials science, this resource provides foundational knowledge, troubleshooting guidance, and best practices for thermal analysis, drawing upon established principles of MOF chemistry and thermal decomposition.
Introduction: Understanding the Thermal Behavior of 1,3-Isoquinolinedicarboxylic Acid MOFs
Metal-organic frameworks constructed from 1,3-isoquinolinedicarboxylic acid are a unique subclass of materials. The presence of the nitrogen-containing heterocyclic isoquinoline core introduces both rigidity and specific chemical functionalities that can influence the thermal stability of the resulting framework.[1] The thermal stability of a MOF is a critical parameter, dictating its suitability for applications that may involve elevated temperatures, such as catalysis, gas separation, and drug delivery.[1]
The decomposition of these MOFs is a complex process that typically involves several stages:
Desolvation: The initial weight loss observed in a thermogravimetric analysis (TGA) curve usually corresponds to the removal of guest solvent molecules (e.g., water, DMF, ethanol) residing within the pores of the MOF.
Framework Decomposition: At higher temperatures, the coordination bonds between the metal centers and the 1,3-isoquinolinedicarboxylic acid linkers begin to break. This leads to the collapse of the framework structure. The temperature at which this occurs is a key indicator of the MOF's thermal stability.
Ligand Decomposition: Following framework collapse, the organic linker itself will decompose. The isoquinoline core is a relatively stable aromatic system, but it will pyrolyze at elevated temperatures.[2][3]
Formation of Final Residue: The final product at the end of the TGA run is typically a stable metal oxide. The residual mass can be used to confirm the stoichiometry of the original MOF.[1]
Several factors influence the thermal stability of these MOFs, including:
The nature of the metal ion: The strength of the metal-ligand bond is a primary determinant of thermal stability.[4]
The coordination environment of the metal center: The geometry and coordination number of the metal ion can impact the overall framework robustness.
The rigidity of the linker: The rigid aromatic structure of 1,3-isoquinolinedicarboxylic acid is expected to contribute to a more thermally stable framework compared to MOFs with flexible aliphatic linkers.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the expected first step in the TGA curve of my 1,3-isoquinolinedicarboxylic acid MOF?
A1: The initial weight loss, typically occurring below 250 °C, is almost always due to the removal of solvent molecules trapped within the MOF's pores. This can include water from the atmosphere or residual synthesis solvents like DMF or ethanol. To confirm this, you can perform a TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) experiment to identify the evolved gases.
Q2: How can I differentiate between the loss of coordinated and guest solvent molecules?
A2: Guest solvent molecules are physically adsorbed within the pores and are generally removed at lower temperatures. Coordinated solvent molecules are directly bonded to the metal centers and require more energy to remove, thus they will evolve at higher temperatures. The weight loss steps for these two processes may be distinct or may overlap.
Q3: At what temperature should I expect the framework of my 1,3-isoquinolinedicarboxylic acid MOF to decompose?
A3: While specific data for this exact linker is not widely available, we can make an educated estimation based on similar aromatic dicarboxylic acid MOFs. MOFs constructed from aromatic linkers generally exhibit high thermal stability, often in the range of 300-500 °C.[1] The presence of the nitrogen heterocycle in the isoquinoline linker could slightly alter this, but significant decomposition is not expected below 300 °C.
Q4: What are the likely decomposition products of the 1,3-isoquinolinedicarboxylic acid linker?
A4: The pyrolysis of isoquinoline is known to produce a variety of products, including benzene, acetylene, and various nitrogen-containing fragments.[2][3] In the context of a MOF, the decomposition will likely be a complex process influenced by the metal centers. The carboxylic acid groups will decompose to release CO and CO₂.
Q5: My DSC curve shows a sharp exothermic peak. What does this signify?
A5: A sharp exothermic peak in a Differential Scanning Calorimetry (DSC) curve, especially when it coincides with a major weight loss in the TGA, is indicative of the decomposition of the organic linker. This is a combustion process if the analysis is run in an oxidizing atmosphere (like air or oxygen). If the experiment is run under an inert atmosphere (like nitrogen or argon), the exothermic event may be related to the crystallization of the resulting metal oxide.
Q6: Can I determine the purity of my MOF sample using TGA?
A6: TGA can be a powerful tool for assessing purity. The residual mass at the end of the experiment should correspond to the theoretical mass of the metal oxide based on the MOF's formula. A significant deviation from the expected residual mass could indicate the presence of impurities or an incorrect structural formula.
Troubleshooting Guide
This section addresses common issues encountered during the thermal analysis of 1,3-isoquinolinedicarboxylic acid MOFs in a question-and-answer format.
Issue 1: Unexpected weight loss at low temperatures (< 150 °C) in the TGA curve.
Question: My TGA curve shows a significant weight loss well below the boiling point of my synthesis solvent. Is my MOF unstable?
Answer: This is unlikely to be framework decomposition. This early weight loss is almost certainly due to the removal of highly volatile guest molecules, such as adsorbed water from the atmosphere or residual low-boiling point solvents used in washing steps.
Troubleshooting Steps:
Activate the Sample: Before the TGA analysis, activate your sample by heating it under vacuum at a temperature sufficient to remove guest solvents but below the decomposition temperature of the MOF (e.g., 150-200 °C).
Handle the Sample in a Dry Environment: After activation, handle the sample in a glovebox or a desiccator to prevent rehydration.
Perform TGA-MS: If the issue persists, use TGA-MS to identify the molecules being released at these low temperatures.
Issue 2: The TGA curve shows a gradual, sloping weight loss instead of distinct steps.
Question: I'm not seeing clear steps for desolvation and framework decomposition. Why is the weight loss so gradual?
Answer: A gradual weight loss can be due to several factors:
Overlapping Processes: The removal of different types of solvent molecules (guest and coordinated) and the initial stages of framework decomposition may occur over a wide and overlapping temperature range.
Amorphous Content: The presence of amorphous impurities or a poorly crystalline sample can lead to less defined thermal events.
Heating Rate: A fast heating rate can reduce the resolution of distinct thermal events.
Troubleshooting Steps:
Decrease the Heating Rate: Reduce the heating rate (e.g., from 10 °C/min to 2-5 °C/min) to improve the resolution of thermal events.
Check Sample Crystallinity: Confirm the crystallinity of your sample using Powder X-Ray Diffraction (PXRD).
Use the Derivative Curve (DTG): The first derivative of the TGA curve (the DTG curve) shows the rate of weight change and can help to identify the temperatures of maximum weight loss for overlapping events.
Issue 3: The final residual mass in the TGA does not match the theoretical value.
Question: My final residual mass is significantly higher/lower than the calculated percentage for the corresponding metal oxide. What could be the cause?
Answer:
Higher than expected residual mass: This could indicate the presence of non-volatile inorganic impurities from your starting materials or incomplete combustion of the organic linker, leaving behind carbonaceous residue.
Lower than expected residual mass: This might suggest the formation of a volatile metal species or that the assumed stoichiometry of your MOF is incorrect.
Troubleshooting Steps:
Verify Starting Material Purity: Ensure the purity of your metal salt and linker.
Run in an Oxidizing Atmosphere: If you suspect carbonaceous residue, run the TGA in an air or oxygen atmosphere to ensure complete combustion of the organic components.
Characterize the Residue: Analyze the final residue using PXRD to confirm the identity of the metal oxide.
Re-evaluate Elemental Analysis: Perform elemental analysis (CHN and ICP) to confirm the empirical formula of your MOF.
Issue 4: The DSC curve shows complex, overlapping peaks.
Question: My DSC curve has multiple endothermic and exothermic peaks that are difficult to interpret. How can I deconvolve these events?
Answer: Overlapping peaks in a DSC curve are common when multiple thermal events occur in a similar temperature range.
Troubleshooting Steps:
Vary the Heating Rate: Running the experiment at different heating rates can help to separate kinetic events (like decomposition) from thermodynamic transitions (like melting).
Use Modulated DSC (MDSC): If available, MDSC can separate the heat flow into reversing and non-reversing signals, which can help to distinguish between events like glass transitions and decomposition.
Correlate with TGA: Always analyze your DSC data in conjunction with your TGA data. A peak in the DSC that corresponds to a weight loss in the TGA is related to a decomposition or desolvation event.
Visualizing Troubleshooting Workflows
Diagram: Troubleshooting Unexpected TGA Weight Loss
Caption: A decision tree for troubleshooting common issues observed in TGA curves of MOFs.
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA) of a 1,3-Isoquinolinedicarboxylic Acid MOF
Sample Preparation:
Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (typically alumina or platinum).[1]
Ensure the sample is in a fine powder form to promote uniform heating.
Instrument Setup:
Place the crucible in the TGA instrument.
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) with a flow rate of 20-50 mL/min.
Tare the balance.
Thermal Program:
Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes.
Ramp the temperature at a heating rate of 10 °C/min to a final temperature of 800 °C. Note: A slower heating rate of 2-5 °C/min can improve resolution.
Hold at the final temperature for a few minutes to ensure all thermal events are complete.
Data Analysis:
Plot the weight percentage as a function of temperature.
Determine the temperatures of desolvation and decomposition.
Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rate of weight loss.
Compare the final residual mass to the theoretical value for the corresponding metal oxide.
Protocol 2: Differential Scanning Calorimetry (DSC) of a 1,3-Isoquinolinedicarboxylic Acid MOF
Sample Preparation:
Accurately weigh 2-5 mg of the activated MOF sample into an aluminum DSC pan.
Hermetically seal the pan to prevent the loss of volatile components during the analysis. For studying decomposition, a pinhole lid can be used to allow evolved gases to escape.
Instrument Setup:
Place the sample pan and an empty reference pan in the DSC cell.
Select the desired atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a starting temperature of 30 °C.
Ramp the temperature at a heating rate of 10 °C/min to a temperature that encompasses the thermal events of interest as determined by TGA.
Cool the sample back to the starting temperature at a controlled rate.
A second heating scan can be performed to observe any irreversible thermal events.
Data Analysis:
Plot the heat flow as a function of temperature.
Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.
Correlate the observed thermal events with the weight loss steps from the TGA data.
Data Summary Table
Linker Type
Metal Ion
Typical Decomposition Onset (°C)
Key Considerations
1,3-Isoquinolinedicarboxylic Acid
Various (e.g., Zn, Cu, Zr)
Estimated: 300-450
The nitrogen in the isoquinoline ring may offer an additional coordination site, potentially influencing the framework's structure and stability. The rigidity of the aromatic core is expected to lead to high thermal stability.
Benzene-1,4-dicarboxylic acid (Terephthalic acid)
Zn(II)
~400-500
This is a common, highly symmetric, and rigid linker that forms robust frameworks like MOF-5.[7]
2-Aminobenzene-1,4-dicarboxylic acid
Al(III)
~300
The presence of the amino functional group can lower the thermal stability compared to the non-functionalized analogue.[8]
Benzene-1,3,5-tricarboxylic acid
Cu(II)
~300-350
The higher connectivity of this linker can lead to very stable frameworks like HKUST-1.
Aliphatic dicarboxylic acids (e.g., adipic acid)
Various
~200-300
The flexibility of the aliphatic chain generally results in lower thermal stability compared to aromatic linkers.[1]
References
BenchChem. (2025). A Guide to Dicarboxylic Acid Linkers.
Zhang, Y., et al. (2019). Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. Journal of the American Chemical Society.
ResearchGate. (n.d.). Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks | Request PDF.
Academia.edu. (n.d.).
Wang, R., et al. (2017). High-Density Energetic Metal–Organic Frameworks Based on the 5,5′-Dinitro-2H,2′H-3,3′-bi-1,2,4-triazole. PMC.
MDPI. (2025). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity.
Royal Society of Chemistry. (2019).
Frontiers. (2016). The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects.
Isoquinoline. (n.d.).
ResearchGate. (n.d.). Some N-heterocyclic linkers used for the construction of MOFs.
ResearchGate. (2023). The role of dynamic metal-ligand bonds in metal-organic framework chemistry | Request PDF.
Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. (n.d.).
Wiley-VCH. (n.d.). 1 The Stability of Metal–Organic Frameworks.
Pyrolysis Mechanisms of Quinoline and Isoquinoline with Density Functional Theory. (n.d.).
Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applic
ACS Publications. (2025). Exploitation of MOF Decomposition Mechanisms to Tailor the MOF-Derived Carbon Structure in Mono- and Multimetallic PCN-250 | Crystal Growth & Design.
Assessing the Stability of Metal–Organic Frameworks with Local Vibr
AIP Publishing. (2025). Structural transformations in metal–organic frameworks (MOFs)
Preparation and Properties of Isoquinoline. (n.d.).
ACS Publications. (n.d.). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical | The Journal of Physical Chemistry A.
Product Class 5: Isoquinolines. (n.d.).
Royal Society of Chemistry. (n.d.). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al) - Dalton Transactions.
Technical Support Center: Isoquinoline-1,3-dicarboxylic Acid (1,3-H₂IQDC) Coordination
Topic: Resolving steric hindrance in 1,3-isoquinolinedicarboxylic acid coordination Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Welcom...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving steric hindrance in 1,3-isoquinolinedicarboxylic acid coordination
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Ligand Support Hub.
This guide addresses the specific structural and synthetic challenges associated with 1,3-isoquinolinedicarboxylic acid (1,3-H₂IQDC) . Unlike simple benzene dicarboxylates (e.g., terephthalic acid), this ligand introduces significant steric hindrance due to the peri-interaction at the C1 position and electronic repulsion from the heterocyclic nitrogen.
These steric factors often lead to experimental failures such as amorphous precipitation, low porosity, or unexpected coordination modes. This guide provides root-cause analysis and actionable protocols to resolve these issues.
Core Steric Analysis: The "Peri-Effect"
Before troubleshooting, understand the enemy. The primary source of steric hindrance in 1,3-H₂IQDC is the C1-Carboxylate Group .
The Clash: The carboxylate at Position 1 is flanked by the isoquinoline Nitrogen (Position 2) and the aromatic Hydrogen at Position 8 (the peri-position).
The Consequence: This forces the C1-carboxylate to rotate out of the aromatic plane (high dihedral angle), reducing conjugation and altering the bite angle for chelation. The C3-carboxylate remains relatively coplanar and unhindered.
The Result: Asymmetric binding kinetics. The C3 site binds fast; the C1 site binds slow or weakly, leading to kinetic trapping of defects.
Part 1: Troubleshooting Synthesis & Crystallization
Issue 1: "I am getting rapid amorphous precipitation instead of crystals."
Diagnosis: The high polarity of the isoquinoline nitrogen promotes rapid nucleation, while the steric bulk at C1 prevents efficient packing, leading to kinetic trapping (amorphous solids).
Protocol: Competitive Modulator Tuning
Do not rely solely on dilution. You must use a modulator that competes for the metal coordination sites to slow down the nucleation rate.
Select Modulator: Use Acetic Acid (small, labile) or 2-Fluorobenzoic Acid (stronger binder).
Molar Ratio: Start with a Metal:Ligand:Modulator ratio of 1:1:30 .
Mechanism: The modulator caps the metal clusters, preventing the "fast" C3-carboxylate from crosslinking immediately. This allows the "slow," sterically hindered C1-carboxylate time to orient correctly for thermodynamic crystal growth.
Issue 2: "The ligand is insoluble in my solvothermal mixture."
Diagnosis: 1,3-H₂IQDC has strong intermolecular hydrogen bonding and potential zwitterionic character (proton transfer from COOH to N).
Protocol: In-Situ Deprotonation & pH Control
Avoid: Pure DMF or Ethanol.
Use: A mixture of DMF:H₂O (10:1) . The water is critical for solubilizing the metal salt and facilitating reversible bond formation.
The Fix: Add Triethylamine (TEA) or NaOH (0.5 equivalents relative to ligand) to the precursor solution before adding the metal salt.
Why? This pre-deprotonates the accessible C3-carboxyl, increasing solubility without fully activating the hindered C1-carboxyl until heating begins.
Part 2: Controlling Coordination Topology
Issue 3: "I cannot form the desired paddlewheel (Cu₂/Zn₂) SBU."
Diagnosis: The steric bulk of the isoquinoline backbone at the C1 position physically blocks the formation of the classic square-planar paddlewheel geometry found in HKUST-1 or MOF-5 analogues.
Protocol: The "Spacer" Strategy (Mixed-Ligand Approach)
Instead of forcing the sterically hindered ligands to crowd a single metal cluster, introduce a spacer to relieve strain.
Add a Pillar: Introduce 4,4'-bipyridine or dabco (1,4-diazabicyclo[2.2.2]octane).
Effect: The nitrogen donors of the pillar bind to the axial sites of the metal cluster, expanding the lattice. This creates more volume for the bulky isoquinoline rings to rotate without clashing.
Result: Transformation from a condensed 1D chain to a porous 3D pillared-layer framework.
Issue 4: "The crystal structure shows the C1-carboxylate is monodentate, not chelating."
Diagnosis: This is a thermodynamic preference. The steric clash with the C8-hydrogen prevents the O-C-O bite angle required for bidentate chelation.
Protocol: Accept or Adapt
Accept: If your goal is porosity, monodentate binding is acceptable as long as it bridges two metal centers.
Adapt (High-Temperature Synthesis): Increase reaction temperature to 140°C - 160°C .
Scientific Rationale: Higher thermal energy helps overcome the rotational barrier of the C1-carboxylate, potentially allowing it to access the higher-energy bidentate conformation if the metal cluster geometry (e.g., Lanthanides with high coordination numbers) supports it.
Part 3: Visualization of Steric Resolution
The following diagram illustrates the decision logic for resolving steric hindrance based on the specific failure mode encountered.
Caption: Decision tree for resolving specific steric-induced failures in 1,3-H₂IQDC coordination chemistry.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the C1-carboxylate coordinate differently than the C3-carboxylate?A: The C3-carboxylate is in a "phenyl-like" environment with minimal steric obstruction. The C1-carboxylate is in a "steric pocket" created by the heterocyclic Nitrogen and the C8-Hydrogen. This forces the C1 group to twist out of plane (dihedral angle > 30°), making it a poorer electron donor and kinetically slower to bind than the C3 group.
Q2: Can I use Lanthanides to overcome this steric hindrance?A: Yes. Lanthanides (Eu, Tb, Gd) have larger ionic radii and higher coordination numbers (typically 8-9) compared to transition metals (Zn, Cu). They are more "forgiving" of the bulky isoquinoline ligand and can accommodate the twisted geometry of the C1-carboxylate more easily, often forming stable coordination polymers where transition metals fail.
Q3: My MOF collapses upon solvent removal. Is this due to steric hindrance?A: Indirectly, yes. Steric strain can prevent the formation of robust, highly connected clusters (like Zr-clusters). If the framework relies on weak monodentate bonds at the C1 position due to steric twisting, the lattice may not be rigid enough to withstand the capillary forces of drying.
Fix: Use Supercritical CO₂ drying or solvent exchange with a lower surface tension solvent (e.g., dichloromethane) before activation.
References
Steric Control in Heterocyclic Carboxylates
Mechanistic insight into how peri-interactions affect coordination modes in isoquinoline deriv
Source:
Modulation Strategies in MOF Synthesis
Protocols for using acetic acid to control nucle
Source:
Coordination Modes of Pyridine/Isoquinoline Carboxylates
Comparative analysis of binding modes (chelating vs. bridging) in N-heterocyclic ligands.
Source:
Steric Hindrance in Palladium Catalysis (Analogous Systems)
Understanding the impact of bulky N-heterocyclic ligands on metal center accessibility.
Source:
Optimization
Enhancing stability of 1,3-isoquinolinedicarboxylic acid metal complexes
Ticket ID: IQDC-STAB-2026-X Status: Open Agent: Dr. Alex V., Senior Application Scientist Subject: Enhancing Stability of 1,3-Isoquinolinedicarboxylic Acid (1,3-IQDC) Metal Complexes Introduction Welcome to the IsoQuin S...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IQDC-STAB-2026-X
Status: Open
Agent: Dr. Alex V., Senior Application Scientist
Subject: Enhancing Stability of 1,3-Isoquinolinedicarboxylic Acid (1,3-IQDC) Metal Complexes
Introduction
Welcome to the IsoQuin Stability Lab. You are likely here because your 1,3-isoquinolinedicarboxylic acid (1,3-IQDC) complexes are failing under stress. Whether it is hydrolytic collapse in biological media (PBS/cell culture) or structural implosion during thermal activation, the root cause often lies in the coordination geometry of the 1,3-IQDC ligand.
Unlike simple terephthalic acid, 1,3-IQDC possesses a nitrogen heteroatom adjacent to the carboxylate. This creates a unique "chelating pocket" but also introduces pH sensitivity and potential lability.[1] This guide moves beyond standard protocols to provide engineered solutions for stabilizing these specific frameworks.
Module 1: The Foundation – Modulated Synthesis
Issue: "My product is amorphous or loses crystallinity immediately after filtration."
Diagnosis: Rapid nucleation.[1] The 1,3-IQDC ligand often binds too aggressively to metals (especially Lanthanides or Zr), creating kinetic traps—disordered, unstable solids.
Technical Solution: Competitive Modulation
We must slow down the coordination rate using a "modulator"—a monocarboxylic acid that competes with 1,3-IQDC for metal sites. This allows for defect correction during crystal growth, resulting in a thermodynamically stable lattice.[1]
Protocol 1.0: Modulated Solvothermal Synthesis
Reagents: Metal Salt (e.g., Eu(NO₃)₃), 1,3-IQDC, DMF (Solvent), Glacial Acetic Acid (Modulator) .
Issue: "The complex loses luminescence or degrades in PBS/Water."
Diagnosis: Water molecules are small, hard nucleophiles.[1] They attack the metal-carboxylate bond (hydrolysis).[1] In 1,3-IQDC complexes, if the metal coordination sphere is not fully saturated by the ligand, water will coordinate, quench luminescence (via O-H oscillators), and eventually sever the framework.
Technical Solution: Steric Shielding via Ancillary Ligands
For Lanthanide (Ln) or Transition metal complexes, introduce a neutral, bulky nitrogen-donor ligand like 1,10-Phenanthroline (phen) . This serves two purposes:
Displacement: It physically occupies the coordination sites that water would otherwise attack.[1]
Antenna Effect: In Ln-complexes, 'phen' enhances energy transfer, boosting stability and brightness.[1]
Comparative Stability Data
Complex Type
Water Stability (Hours)
Mechanism of Failure
Remediation Strategy
Binary (M + 1,3-IQDC)
< 2 Hours
Hydrolysis of M-O bond
N/A (Inherently unstable)
Ternary (M + 1,3-IQDC + Phen)
> 48 Hours
Steric Shielding
Add Phenanthroline (1:1 ratio)
Hydrophobic Coated
> 1 Week
Water Repulsion
Post-synthetic PDMS coating
Protocol 2.0: Ancillary Ligand Introduction
Mix Metal Salt and 1,3-IQDC in DMF/Ethanol (1:1).
Add 1,10-Phenanthroline (1 equivalent relative to metal).[1]
Adjust pH to 5.5–6.0 using dilute NaOH (deprotonates the carboxylates of 1,3-IQDC).[1]
Reflux for 6 hours.
Validation: The resulting solid should exhibit hydrophobic character (floating on water surface initially).[1]
Visualization: The Shielding Mechanism
Caption: Figure 2. Mechanism of stabilization.[1][2] Left: Water attacks the exposed metal node.[1] Right: Phenanthroline (Blue) occupies the vulnerable site, physically blocking water access.
Module 3: Thermal & Structural Integrity
Issue: "BET surface area is near zero after activation."
Diagnosis: Pore Collapse. 1,3-IQDC complexes often form flexible frameworks.[1] If you dry them directly from high-surface-tension solvents (like Water or DMF), the capillary forces crush the pores during evaporation.
You must replace the synthesis solvent with a volatile, low-surface-tension solvent before drying.
Protocol 3.0: Gradient Solvent Exchange
Do NOT heat the sample immediately after filtration.[1]
Wash 1: Soak crystals in fresh DMF for 12 hours (remove unreacted ligand).
Exchange 1: Decant DMF. Soak in Ethanol for 12 hours.
Exchange 2: Decant Ethanol. Soak in Acetone or Dichloromethane (DCM) for 12 hours. Repeat 3 times.
Activation:
Standard: Vacuum dry at room temperature for 6 hours, then slowly heat to 100°C.
Advanced: Use Supercritical CO₂ drying (if available) for maximum surface area retention.[1]
Frequently Asked Questions (FAQ)
Q1: Why is my 1,3-IQDC complex turning opaque in air?
A: This is likely "breathing" instability.[1] The framework is absorbing atmospheric moisture.[1]
Fix: Store in a desiccator. For experiments, consider post-synthetic modification with a hydrophobic silane (e.g., APTES) to seal the surface [1].
Q2: Can I use 1,3-IQDC with Zirconium (Zr) for ultra-stability?
A: Yes. Zr-carboxylate bonds are among the strongest in MOF chemistry due to the high charge density of Zr⁴⁺.[1]
Tip: Use the modulated synthesis (Module 1) with benzoic acid. Zr-1,3-IQDC frameworks are significantly more acid-stable than Zn or Cu analogs [2].[1]
Q3: The nitrogen in the isoquinoline ring—does it coordinate?
A: It depends on the metal.[1][3][4][5] With soft/borderline metals (Cu²⁺, Zn²⁺), the N-atom often participates in coordination, creating a rigid chelate. With hard metals (Ln³⁺, Zr⁴⁺), it may remain uncoordinated, acting as a free basic site. This free Nitrogen can be protonated, making the framework pH-sensitive [3].
References
Zhang, L., et al. (2024).[1] "A Facile and General Approach to Enhance Water Resistance of Metal-Organic Frameworks by Post-Modification." Journal of Solid State Chemistry. 6
Yadav, A. K., et al. (2025).[1] "Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study." ResearchGate.[1][7] 2
Wang, C., et al. (2011).[1][8] "Three novel lanthanide MOFs constructed from 1,3-benzenedicarboxylic acid and 1,10-phenanthroline: Hydrothermal synthesis, crystal structure and thermal properties." Journal of Solid State Chemistry. 8[8][9][10]
Princík, D., et al. (2024).[1][11] "Lanthanide-based F-MOFs: Structure, hydrolytic stability, spectral and magnetic properties." Journal of Solid State Chemistry. [12]
1H NMR spectral interpretation of 1,3-isoquinolinedicarboxylic acid
Title: 1H NMR Spectral Interpretation of 1,3-Isoquinolinedicarboxylic Acid: A Comparative Guide to Solvent Systems and Field Strengths Introduction 1,3-Isoquinolinedicarboxylic acid (CAS: 259243-56-6) is a highly rigid,...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 1H NMR Spectral Interpretation of 1,3-Isoquinolinedicarboxylic Acid: A Comparative Guide to Solvent Systems and Field Strengths
Introduction
1,3-Isoquinolinedicarboxylic acid (CAS: 259243-56-6) is a highly rigid, functionalized heterocyclic building block frequently utilized in drug discovery and supramolecular chemistry. However, its planar structure and dual carboxylic acid moieties present distinct analytical challenges—primarily poor solubility in non-polar solvents and complex second-order NMR coupling effects. This guide provides an objective comparison of solvent systems (DMSO-d6 vs. D2O/NaOD) and spectrometer field strengths (400 MHz vs. 600 MHz) to optimize the 1H NMR interpretation of this compound.
Structural Causality & Theoretical 1H NMR Profile
To accurately interpret the spectrum, one must understand the causality behind the chemical shifts. The isoquinoline core contains five NMR-active protons (H4, H5, H6, H7, H8), which are heavily influenced by the electron-withdrawing nature of the nitrogen atom and the two carboxylic acid groups.
H4 (Singlet): Isolated on the heteroaromatic ring, H4 does not participate in the primary spin-spin coupling network. It is strongly deshielded by the adjacent C3-carbonyl group and the heteroaromatic ring current.
H8 (Doublet): This proton experiences a profound peri-deshielding effect from the spatial proximity of the C1-carboxylic acid carbonyl oxygen, pushing it furthest downfield among the aromatic doublets.
H5, H6, H7: These protons form a contiguous four-spin system with H8. H5 appears as an ortho-coupled doublet, while H6 and H7 appear as triplets (or doublets of doublets) due to ortho-coupling on both sides.
Figure 1: Spin-spin coupling network of the isoquinoline aromatic protons.
Comparative Solvent Performance: DMSO-d6 vs. D2O/NaOD
Choosing the correct solvent is a balance between solubility and spectral clarity. Dicarboxylic acids often exhibit poor solubility in standard deuterated chloroform (CDCl3).
DMSO-d6: The standard choice for polar aromatics. It readily dissolves the compound via strong hydrogen bonding. However, this hydrogen bonding drastically deshields the protons. Furthermore, researchers must be cautious of the residual water peak (~3.33 ppm) and residual DMSO peak (2.50 ppm), which can complicate baseline integration[1].
D2O with NaOD (Salt Formation): An excellent alternative for insoluble batches. By adding sodium deuteroxide (NaOD), the compound is converted into a highly soluble disodium salt. Causality: The deprotonation converts the electron-withdrawing carboxylic acids into electron-donating carboxylate anions. This increases electron density on the isoquinoline ring, resulting in a significant upfield shift for all protons.
Table 1: Comparative 1H NMR Chemical Shifts (Expected Values)
Proton Assignment
Multiplicity
DMSO-d6 (δ ppm)
D2O + NaOD (δ ppm)
Shift Difference (Δδ)
H8
Doublet (d)
~9.05
~8.50
-0.55 (Upfield)
H4
Singlet (s)
~8.65
~8.15
-0.50 (Upfield)
H5
Doublet (d)
~8.30
~8.00
-0.30 (Upfield)
H7
Triplet (t)
~8.05
~7.75
-0.30 (Upfield)
H6
Triplet (t)
~7.90
~7.60
-0.30 (Upfield)
COOH
Broad Singlet
~13.50
Absent (Exchanged)
N/A
Field Strength Comparison: 400 MHz vs. 600 MHz
The choice of spectrometer field strength directly impacts the resolution of the H5-H6-H7-H8 spin system[2].
400 MHz: The chemical shift difference (
) between H6 and H7 is relatively small compared to their coupling constant (). This low ratio causes second-order effects (roofing), often blending H6 and H7 into an unresolved, complex multiplet (~7.9 - 8.1 ppm).
600 MHz: The higher magnetic field increases the dispersion (
) in Hz while remains constant. This higher ratio simplifies the spectrum toward first-order behavior, cleanly separating H6 and H7 into distinct, quantifiable pseudo-triplets. This resolving power is critical when analyzing the compound for regiochemical impurities.
Step-by-Step Experimental Protocol
To ensure a self-validating system, the following protocol integrates solubility checks with optimized acquisition parameters.
Figure 2: Decision matrix and workflow for NMR sample preparation.
Methodology:
Solubility Assessment: Weigh 5–10 mg of 1,3-isoquinolinedicarboxylic acid into a glass vial. Add 0.6 mL of DMSO-d6. Sonicate for 2 minutes.
Solvent Decision & Preparation:
If the solution is clear: Transfer directly to a 5 mm NMR tube.
If the solution is cloudy (suspension): Do not acquire data on a suspension as it ruins magnetic homogeneity. Instead, prepare a new sample: Add 0.6 mL of D2O to 5-10 mg of sample. Add 1-2 drops of 40% NaOD in D2O until the solid completely dissolves (pH > 9). Transfer to a 5 mm NMR tube.
Instrument Tuning & Shimming: Insert the sample into the spectrometer. Tune the probe to the 1H frequency and shim the magnet (Z1-Z4) to achieve a lock signal >80%.
Acquisition Parameters (Self-Validating Step):
Number of Scans (NS): 16 to 64 (depending on exact concentration).
Relaxation Delay (D1): Set to 5 seconds . Causality: Rigid aromatic systems and dicarboxylic acids often have long longitudinal relaxation times (
). A standard short D1 (1 second) will cause incomplete relaxation, leading to artificially low integration values for the isolated H4 singlet compared to the relaxing aromatic doublets[2].
Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation. This enhances the signal-to-noise ratio without sacrificing the resolution required to observe the meta-couplings (
Hz).
References
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
Comparative Guide: 1,3-Isoquinolinedicarboxylic Acid vs. 2,6-Pyridinedicarboxylic Acid Ligands
Executive Summary: The "Standard" vs. The "Tuner" In the design of lanthanide luminescent probes, Metal-Organic Frameworks (MOFs), and metalloenzyme mimics, the tridentate O-N-O pincer motif is ubiquitous.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Standard" vs. The "Tuner"
In the design of lanthanide luminescent probes, Metal-Organic Frameworks (MOFs), and metalloenzyme mimics, the tridentate O-N-O pincer motif is ubiquitous.
2,6-Pyridinedicarboxylic acid (DPA/Dipicolinic acid) is the industry "Gold Standard." It offers high symmetry (
), high water solubility, and an optimal triplet state energy for sensitizing Terbium (Tb) and Europium (Eu).
1,3-Isoquinolinedicarboxylic acid (1,3-IQDC) is the "Functional Tuner." By fusing a benzene ring to the pyridine core, it introduces significant hydrophobicity, extends
-conjugation, and alters steric demands.
Verdict: Choose DPA for aqueous biological assays (e.g., spore detection) and maximum quantum yield with Terbium. Choose 1,3-IQDC when designing MOFs requiring larger pore apertures, or when tuning excitation wavelengths toward the visible region (red-shift) to avoid UV damage in biological samples.
Part 1: Structural & Electronic Fundamentals
To select the correct ligand, one must understand how the fused benzene ring in 1,3-IQDC alters the fundamental coordination environment compared to DPA.
Steric and Electronic Comparison
Feature
2,6-Pyridinedicarboxylic Acid (DPA)
1,3-Isoquinolinedicarboxylic Acid (1,3-IQDC)
Impact on Application
Symmetry
High ()
Lower ( planar)
DPA forms highly symmetric complexes (e.g., ). IQDC induces asymmetry, useful for chiral sensing.
Hydrophobicity
Low (Hydrophilic)
High (Lipophilic)
IQDC is superior for membrane-permeable probes or solvent-extraction processes.
Basicity (N-donor)
Moderate ( for N)
Slightly Lower
The fused ring acts as a weak electron sink, slightly reducing the -donor strength of the Nitrogen.
-System
Localized Pyridine
Extended Isoquinoline
IQDC allows for stacking in supramolecular assemblies (MOFs).
The Coordination "Pincer" Mode
Both ligands utilize the O-N-O tridentate binding mode. This "pincer" effect creates two thermodynamic 5-membered chelate rings, providing exceptional stability (The Chelate Effect).
DPA: Forms compact, discrete molecular anions
.
1,3-IQDC: While it can form discrete complexes, the steric bulk of the fused ring often prevents the formation of perfect 1:3 homoleptic complexes in solution, favoring 1:2 ratios or polymeric networks (MOFs) depending on the counter-ion size.
Part 2: Photophysical Performance (The Antenna Effect)[1]
For researchers developing luminescent probes (Ln-based), the energy transfer efficiency from ligand to metal is the critical success factor.
The Mechanism
Lanthanides have low molar absorptivity. We use these ligands as "antennae" to absorb light and transfer energy to the metal via the Ligand Triplet State (
).
Energy Level Matching
DPA:
. This is sufficiently high to sensitize both Tb(III) () and Eu(III) () without significant back-energy transfer.
1,3-IQDC: The extended conjugation lowers the energy of the excited states.
Result: The
drops closer to .
Risk:[1][2][3] It remains excellent for Eu(III) (Red emission). However, for Tb(III) (Green emission), the gap between the ligand
and Tb excited state narrows. If the gap , thermal back-energy transfer occurs, quenching luminescence.
Figure 1: Comparative Energy Transfer Pathways. Note the risk of back-transfer for Tb(III) with 1,3-IQDC due to the lowered Triplet State.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating. If the synthesis is successful, the resulting crystals/precipitate should exhibit distinct solubility and luminescent properties.
Synthesis of Lanthanide Complexes (Eu/Tb)
Objective: Synthesize
complexes to compare solubility and luminescence.
Materials:
(Eu or Tb)
Ligand (DPA or 1,3-IQDC)
NaOH (1M)
Solvent: Deionized Water (for DPA) vs. Ethanol/DMF (for 1,3-IQDC)
Step-by-Step Methodology:
Stoichiometric Calculation: Calculate 1 equivalent of
and 3 equivalents of Ligand.
Ligand Deprotonation (Critical Step):
DPA: Dissolve in minimal water. Adjust pH to 7.0-7.5 using NaOH. Solution will be clear.
1,3-IQDC: Suspend in Ethanol/Water (1:1). Add NaOH dropwise. Heat to 60°C. If turbidity persists, add small amounts of DMF until clear. Validation: The solution must be clear before metal addition to ensure coordination, not precipitation of hydroxides.
Complexation:
Add the Lanthanide salt solution dropwise to the ligand solution while stirring at 60°C.
Reaction Time: 3 hours.
Isolation:
DPA Complex: Evaporate slowly to obtain crystals. High water solubility means you may need to add Ethanol to force precipitation.
1,3-IQDC Complex: Cool to room temperature.[4] The complex is likely to precipitate immediately due to the hydrophobic isoquinoline ring. Filter and wash with cold ethanol.
Validation (UV Test):
Place solid product under a UV lamp (254/365 nm).
Eu-DPA: Bright Red.
Eu-IQDC: Bright Red (potentially deeper red/shifted excitation).
Tb-IQDC: If this glows weak green or not at all, the triplet state is too low (back-energy transfer confirmed).
Protocol for MOF Synthesis (Solvothermal)
Context: 1,3-IQDC is often preferred here to create "pillared" structures with larger voids.
Mixture: Combine
(Metal Node) and 1,3-IQDC (Linker) in DMF:Ethanol (3:1).
Conditions: Seal in a Teflon-lined autoclave. Heat at 100°C for 24-48 hours.
Workup: Filter crystals. Solvent exchange with methanol to remove trapped DMF.
Activation: Heat under vacuum (150°C) to clear pores.
Part 4: Troubleshooting & Self-Validation
Observation
Probable Cause
Corrective Action
Precipitate forms immediately upon adding Ln salt.
pH is too high (>8.0), causing Ln-Hydroxide formation.
Keep pH strictly between 6.5 and 7.5 during addition.
1,3-IQDC does not dissolve.
Hydrophobicity of the fused ring.
Switch solvent system to DMF/Water or Ethanol/Water. Do not use pure water.
Weak Luminescence (Tb-IQDC).
Triplet state mismatch.
Switch metal to Europium (Eu) or Samarium (Sm). IQDC is not optimized for Tb.
References
Bünzli, J.-C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews. Link
Foundational text on the Antenna Effect and DPA triplet energy requirements.
Li, H., et al. (2013). Design and synthesis of a microporous metal-organic framework with high stability and selective adsorption. Journal of Materials Chemistry A. Link
Demonstrates the use of isoquinoline derivatives in MOF construction for pore tuning.
Grenthe, I., et al. (1992). Chemical Thermodynamics of Americium (Comparison with Lanthanides). OECD Nuclear Energy Agency.
Source for stability constants of DPA with f-elements.
Faulkner, S., et al. (2005). Lanthanide Complexes in Diagnostic Imaging. In: Comprehensive Coordination Chemistry II. Elsevier. Link
Detailed protocols on synthesis and photophysical characteriz
Technical Comparison: Analytical Profiling of 1,3-Isoquinolinedicarboxylic Acid
Executive Summary 1,3-Isoquinolinedicarboxylic acid (1,3-IQDCA) is a critical pharmacophore in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors. As a structural mimic of 2-oxoglutarate, its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Isoquinolinedicarboxylic acid (1,3-IQDCA) is a critical pharmacophore in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors. As a structural mimic of 2-oxoglutarate, its precise characterization is essential for validating synthetic purity and metabolic stability.
This guide provides a technical comparison of 1,3-IQDCA against its vicinal isomers (e.g., 2,3-quinoline analogs) and evaluates the performance of Electrospray Ionization (ESI) versus Electron Ionization (EI) workflows. We demonstrate that while ESI (Negative Mode) offers superior sensitivity for biological matrices, EI (via derivatization) provides the definitive structural fingerprint required to distinguish 1,3-substitution from "ortho-effect" susceptible isomers.
Mechanistic Deep Dive: Fragmentation Logic
To develop a robust assay, one must understand the causality of fragmentation. 1,3-IQDCA possesses two carboxylic acid groups in a meta-like relationship relative to each other on the heterocyclic ring.
The "Ortho Effect" Differentiator
A critical quality attribute (CQA) in analyzing dicarboxylic acids is distinguishing between vicinal (adjacent, e.g., 2,3-position) and non-vicinal (e.g., 1,3-position) substitution.
Vicinal Isomers: Readily undergo dehydration to form a cyclic anhydride intermediate, resulting in a dominant [M-H-H₂O]⁻ or [M-H₂O]⁺ peak.
1,3-IQDCA (Non-Vicinal): Steric separation prevents anhydride formation. Consequently, the primary fragmentation pathway is sequential decarboxylation (Loss of CO₂), not dehydration.
Pathway Visualization
The following diagram illustrates the specific ESI(-) fragmentation pathway for 1,3-IQDCA, highlighting the sequential loss of CO₂ which serves as the diagnostic transition for MRM (Multiple Reaction Monitoring) method development.
Figure 1: ESI(-) Fragmentation pathway of 1,3-isoquinolinedicarboxylic acid. Note the absence of the anhydride pathway common in vicinal isomers.
Comparative Analysis: Methodological Performance
This section compares the two primary analytical approaches. For high-throughput screening (HTS) in drug discovery, Method A is recommended. For definitive structural confirmation during synthesis, Method B is required.
Table 1: Performance Matrix (ESI vs. EI)
Feature
Method A: LC-ESI-MS/MS (Negative)
Method B: GC-EI-MS (Derivatized)
Analyte State
Free Acid (Native)
Dimethyl Ester (Derivatized)
Primary Ion
[M-H]⁻ (m/z 216)
M⁺• (m/z 245)
Key Fragments
m/z 172 (-CO₂), m/z 128 (-2CO₂)
m/z 214 (-OCH₃), m/z 186 (-COOCH₃)
Sensitivity
High (Picogram range)
Moderate (Nanogram range)
Isomer Specificity
High (Via MS/MS transitions)
Very High (Chromatographic resolution)
Throughput
< 5 min / sample
> 20 min / sample (prep + run)
Recommendation
PK/PD Studies
Synthetic Purity Validation
Comparison with Alternatives (Isomeric Specificity)
When compared to Phthalic Acid (benzene-1,2-dicarboxylic acid) or Quinoline-2,3-dicarboxylic acid , 1,3-IQDCA exhibits a distinct spectral signature.
Compound
Substitution
Dominant Neutral Loss (ESI-)
Diagnostic Ion
1,3-IQDCA
1,3 (Meta-like)
CO₂ (44 Da)
m/z 172
Quinoline-2,3-DCA
2,3 (Ortho)
H₂O (18 Da)
m/z 199
Phthalic Acid
1,2 (Ortho)
H₂O (18 Da)
m/z 147
Analyst Note: If you observe a strong [M-19]⁻ or [M-18]⁻ peak, your sample is likely contaminated with a vicinal isomer or a thermal degradation product.
Capillary Voltage: 2.5 kV (Lower voltage prevents discharge in negative mode).
Desolvation Temp: 400°C.
MRM Transitions:
Quantifier: 216.0 → 172.0 (CE: 15 eV).
Qualifier: 216.0 → 128.0 (CE: 25 eV).
Self-Validation: The ratio of Quantifier/Qualifier peaks must remain within ±15% of the reference standard.
Protocol B: GC-MS Structural Confirmation
Objective: Confirm regio-chemistry via methyl ester derivatization.
Derivatization:
Dissolve 1 mg sample in 100 µL Methanol.
Add 100 µL TMS-Diazomethane (2.0 M in hexanes). Caution: Explosive hazard.
Incubate at RT for 20 min (Yellow color persists).
Quench with 10 µL Acetic Acid.
GC Conditions:
Inlet: 250°C, Split 20:1.
Column: DB-5MS (30m x 0.25mm).
Temp Program: 100°C (1 min) → 20°C/min → 300°C.
MS Detection (EI):
Scan range: m/z 50–350.
Look for Molecular Ion m/z 245 (Dimethyl ester).
Confirm absence of m/z 227 (Anhydride formation indicative of vicinal impurities).
References
BenchChem. (2025).[1][2] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from
Qing, Z., et al. (2020).[3] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10:733.[3] Retrieved from
Pandey, P., et al. (2025).[4] Recent Update of Natural Compounds as HIF-1α Inhibitors. Dove Press. Retrieved from
McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
NIST Mass Spectrometry Data Center. Isoquinoline fragmentation data. Retrieved from
Comparative Binding Affinity of Isoquinoline vs. Quinoline Dicarboxylic Acids: A Structural and Thermodynamic Guide
As a Senior Application Scientist, I frequently encounter drug development programs where a seemingly trivial scaffold hop—such as shifting a nitrogen atom by one position—dramatically alters the pharmacological trajecto...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter drug development programs where a seemingly trivial scaffold hop—such as shifting a nitrogen atom by one position—dramatically alters the pharmacological trajectory of a lead compound. In the realm of heterocyclic building blocks, quinoline dicarboxylic acids (e.g., quinoline-2,4-dicarboxylic acid) and isoquinoline dicarboxylic acids (e.g., isoquinoline-1,3-dicarboxylic acid) are privileged scaffolds. They are extensively utilized in targeting metalloenzymes, G protein-coupled receptors (GPCRs), and tumor microenvironment proteases[1],[2].
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent binding affinities and providing self-validating experimental workflows for rigorous thermodynamic profiling.
Structural Causality & Binding Mechanics
While quinoline and isoquinoline share an identical molecular weight and a fused bicyclic aromatic core, the positional shift of the basic nitrogen (Position 1 in quinoline vs. Position 2 in isoquinoline) fundamentally re-wires the molecule's electrostatic map, solvation penalty, and coordination geometry.
A. pKa, Solvation, and the Desolvation Penalty
The basicity of the ring nitrogen is a critical determinant of binding affinity. Isoquinoline typically exhibits a higher
(~5.4) compared to quinoline (~4.9)[3]. In the context of a dicarboxylic acid, this subtle shift alters the zwitterionic equilibrium at physiological pH (7.4).
Causality in Drug Design: When a ligand moves from the aqueous bulk into a hydrophobic receptor pocket, it must shed its hydration shell. Because the isoquinoline nitrogen is slightly more basic, it forms stronger hydrogen bonds with water. Consequently, isoquinoline dicarboxylic acids often incur a higher desolvation penalty (an entropic cost) compared to their quinoline counterparts. If the target receptor does not provide a compensatory hydrogen bond donor in the active site, the quinoline scaffold will typically demonstrate superior binding affinity due to a lower energetic barrier to entry.
B. Metal Chelation and the "Bite Angle"
Both scaffolds are potent chelators of divalent metal ions (
, ), making them highly effective inhibitors of metalloenzymes like Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2)[2].
Causality in Drug Design: In isoquinoline-1,3-dicarboxylic acid, the spatial relationship between the Position 2 nitrogen and the Position 1/3 carboxylates creates a distinct coordination "bite angle." For octahedral
centers in PHD2, the isoquinoline scaffold often achieves a more optimal bidentate or tridentate geometry than quinoline-2,4-dicarboxylic acid. This optimal geometry maximizes orbital overlap, driving a highly favorable enthalpic () contribution to the overall binding affinity ().
C. Orthosteric GPCR Binding
In the development of Metabotropic Glutamate Receptor (mGluR) antagonists, rigid dicarboxylic acids act as glutamate bioisosteres[1]. The quinoline-2,4-dicarboxylic acid scaffold projects its carboxylate groups at vectors that precisely mimic the distal and proximal acidic groups of endogenous glutamate, allowing for high-affinity orthosteric displacement.
Comparative Physicochemical and Target Binding Profiles
The following table summarizes the divergent performance of these scaffolds across key pharmacological parameters.
Parameter / Property
Quinoline Dicarboxylic Acids (e.g., 2,4-DCA)
Isoquinoline Dicarboxylic Acids (e.g., 1,3-DCA)
Ring Nitrogen Position
Position 1
Position 2
Approximate Ring
~4.9 (Less basic)
~5.4 (More basic)
Dominant Binding Driver
Entropic (Lower desolvation penalty)
Enthalpic (Stronger H-bonding / Chelation)
Primary Biological Targets
mGluR2/3, FAP (Fibroblast Activation Protein)
HIF-PHD2, Metalloenzymes
Typical Coordination Mode
Bidentate (N, O)
Bidentate / Tridentate (O, N, O)
mGluR Binding Affinity
High (Low nM for optimized derivatives)
Moderate to Low (Sub-optimal vector projection)
HIF-PHD2 Inhibition
Moderate
High (Potent chelation, low nM )
Mechanistic Pathway & Experimental Workflows
To objectively compare these scaffolds, researchers must move beyond standard
biochemical assays, which are heavily convoluted by enzyme concentration and substrate competition. Instead, absolute thermodynamic profiling is required.
Pathway Visualization: HIF-PHD2 Inhibition
Mechanism of HIF-1α stabilization via PHD2 metalloenzyme inhibition by dicarboxylic acids.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is the gold standard for comparing these isomers because it deconvolutes the binding affinity (
) into enthalpic () and entropic () components. This reveals how the nitrogen shift alters binding mechanics.
Self-Validating System Design: This protocol utilizes a dual-titration setup (forward and reverse) to mathematically eliminate heat-of-dilution artifacts, ensuring the calculated
is absolute.
Extensive Co-Dialysis: Dialyze the target protein (e.g., PHD2) and the dicarboxylic acid ligand against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours. Causality: Even a 0.05 pH mismatch between the syringe and the cell will generate a heat of mixing that completely masks the heat of binding.
Forward Titration: Load the target protein (20 µM) into the ITC cell and the ligand (200 µM) into the syringe. Perform 20 injections of 2 µL at 25°C.
Reverse Titration (The Internal Control): Wash the system, then load the ligand (20 µM) into the cell and the protein (200 µM) into the syringe.
Data Deconvolution: Integrate the thermograms. If the interaction is a true 1:1 reversible binding event without aggregation artifacts, the
derived from the reverse titration must equal the from the forward titration.
Self-validating isothermal titration calorimetry (ITC) workflow for binding affinity.
To validate that the thermodynamic binding observed in ITC translates to specific orthosteric site occupancy on GPCRs (like mGluR2), a radioligand displacement assay is utilized.
Self-Validating System Design: The assay includes a homologous competitive binding arm.
Membrane Preparation: Isolate cell membranes expressing the target mGluR at a concentration of 10 µg protein/well.
Homologous Competition Setup: Incubate the membranes with a fixed concentration of a radiolabeled quinoline dicarboxylic acid (e.g.,
-Ligand at its known ). In parallel wells, titrate in unlabelled (cold) version of the exact same ligand from to M.
Heterologous Competition: In a separate set of wells, titrate in the isoquinoline dicarboxylic acid isomer.
Validation Check: Calculate the
of the cold homologous ligand. Using the Cheng-Prusoff equation (), the calculated of the cold ligand must equal the known of the radioligand. If it does not, the system is not at equilibrium, and the comparative data for the isoquinoline isomer is invalid.
References
Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. National Center for Biotechnology Information (PMC).[Link]
Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases. ResearchGate / PubMed.[Link]
pH-dependent binding of guests in the cavity of a polyhedral coordination cage: reversible uptake and release of drug molecules. Chemical Science (RSC Publishing).[Link]
Automated Radiosynthesis of [18F]FluoFAPI and Its Dosimetry and Single Acute Dose Toxicological Evaluation. MDPI Pharmaceuticals.[Link]
A Comparative Guide to HPLC Methods for Purity Validation of 1,3-Isoquinolinedicarboxylic Acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1,3-isoquinolinedicarboxylic acid, a crucial heterocyclic building block in medicinal chemistry. The methodologies presented are grounded in established chromatographic principles and adhere to rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction to the Analytical Challenge
1,3-Isoquinolinedicarboxylic acid is a polar, aromatic compound containing two carboxylic acid functional groups. Its structure presents a unique challenge for chromatographic separation. The dual carboxylic acid moieties can lead to strong interactions with polar stationary phases and variable ionization states depending on the mobile phase pH, which can result in poor peak shape and inconsistent retention times. Furthermore, a robust purity method must be able to separate the main compound from potential process-related impurities and degradation products. Information on the synthesis of isoquinoline-1,3-dicarboxylic acid suggests that potential impurities could arise from starting materials or by-products of reactions such as the Beckman rearrangement or intramolecular electrophilic substitution.
This guide will compare a traditional Reversed-Phase (RP-HPLC) method with pH control and a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing the scientific rationale and experimental protocols for each.
Method 1: Reversed-Phase HPLC with pH-Controlled Mobile Phase
Principle:
Reversed-phase HPLC separates analytes based on their hydrophobicity.[1][2] For ionizable compounds like 1,3-isoquinolinedicarboxylic acid, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape. By maintaining the pH below the pKa of the carboxylic acid groups (an estimated pKa of around 4.05 for a related diester suggests the dicarboxylic acid will have similar or lower pKa values), the compound will be in its less polar, protonated form, leading to better retention on a non-polar C18 stationary phase.
Rationale for Method Selection:
RP-HPLC is a widely used, robust, and well-understood technique in the pharmaceutical industry.[3][4] The use of a C18 column provides a versatile stationary phase suitable for a broad range of analytes. By suppressing the ionization of the carboxylic acid groups, we can achieve reproducible retention and separation from less polar impurities.
Experimental Protocol: RP-HPLC
1. Instrumentation and Materials:
HPLC system with a binary or quaternary pump, UV detector, autosampler, and column oven.
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Water (HPLC grade).
Phosphoric acid (analytical grade).
1,3-Isoquinolinedicarboxylic acid reference standard and test sample.
2. Chromatographic Conditions:
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 95% A, 5% B
5-20 min: Gradient to 50% A, 50% B
20-25 min: Hold at 50% A, 50% B
25.1-30 min: Return to 95% A, 5% B (re-equilibration).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 230 nm (based on the isoquinoline chromophore, a UV scan is recommended to determine the optimal wavelength).
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1,3-isoquinolinedicarboxylic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.
4. System Suitability:
In accordance with USP <621>, before sample analysis, perform the following system suitability tests:[1][2][5][6][7]
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
The tailing factor for the 1,3-isoquinolinedicarboxylic acid peak should be not more than 2.0.
The theoretical plates for the 1,3-isoquinolinedicarboxylic acid peak should be not less than 2000.
5. Validation Parameters (as per ICH Q2(R1)): [8][9][10][11]
Specificity: Analyze a blank (diluent), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte.
Linearity: Prepare a series of solutions of the reference standard at concentrations ranging from the limit of quantitation (LOQ) to 150% of the working concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999).
Accuracy: Perform recovery studies by spiking the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing six replicate sample preparations on the same day. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with a different instrument. The RSD for both should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[12] This method is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. For 1,3-isoquinolinedicarboxylic acid, the polar carboxylic acid groups will interact with the polar stationary phase, leading to retention.
Rationale for Method Selection:
Given the highly polar nature of 1,3-isoquinolinedicarboxylic acid, HILIC presents a valuable alternative to RP-HPLC. It can offer different selectivity for polar impurities that might co-elute with the main peak in a reversed-phase system. This makes it an excellent orthogonal method for comprehensive purity assessment.
Experimental Protocol: HILIC
1. Instrumentation and Materials:
HPLC or UHPLC system with a binary or quaternary pump, UV detector, autosampler, and column oven.
HILIC column (e.g., silica-based or with polar functional groups, 150 x 4.6 mm, 3.5 µm particle size).
Acetonitrile (HPLC grade).
Water (HPLC grade).
Ammonium formate (analytical grade).
Formic acid (analytical grade).
1,3-Isoquinolinedicarboxylic acid reference standard and test sample.
2. Chromatographic Conditions:
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
Gradient:
0-10 min: 100% A
10-15 min: Gradient to 50% A, 50% B
15-20 min: Hold at 50% A, 50% B
20.1-25 min: Return to 100% A (re-equilibration).
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Detection Wavelength: 230 nm.
Injection Volume: 5 µL.
3. Standard and Sample Preparation:
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1,3-isoquinolinedicarboxylic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase B.
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.
4. System Suitability and Validation:
Follow the same system suitability and validation parameters as outlined for the RP-HPLC method, ensuring all acceptance criteria are met.[1][2][5][6][7][8][9][10][11]
Comparative Analysis
Parameter
Method 1: Reversed-Phase HPLC
Method 2: HILIC
Principle
Separation based on hydrophobicity.
Separation based on hydrophilicity and partitioning.
Stationary Phase
Non-polar (C18)
Polar (e.g., Silica, Amide)
Mobile Phase
High aqueous content with organic modifier.
High organic content with a small amount of aqueous buffer.
Retention of Analyte
Achieved by suppressing ionization at low pH.
Achieved through interaction with the polar stationary phase.
Selectivity
Good for non-polar to moderately polar impurities.
Excellent for polar impurities, offering orthogonal selectivity to RP-HPLC.
Caption: Structures of 1,3-isoquinolinedicarboxylic acid and a potential impurity.
Conclusion
Both the reversed-phase HPLC with pH control and the HILIC method offer viable and robust approaches for the purity validation of 1,3-isoquinolinedicarboxylic acid. The choice of method will depend on the specific requirements of the analysis. For routine quality control, the well-established RP-HPLC method may be preferred due to its simplicity and robustness. However, for comprehensive impurity profiling and in cases where polar impurities are a concern, the HILIC method provides a powerful orthogonal technique. It is recommended to develop and validate both methods to gain a complete understanding of the impurity profile of 1,3-isoquinolinedicarboxylic acid, thereby ensuring the quality and safety of the final drug product.[13][14]
References
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. [Link]
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
USPBPEP.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
LCGC International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Synthesis of Isoquinoline-1, 3-Dicarboxylic Acid. (n.d.). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: Operational Autonomy & Safety
This guide supersedes generic "organic acid" disposal templates. 1,3-Isoquinolinedicarboxylic acid (CAS: 259243-56-6) presents specific handling challenges due to its heterocyclic aromatic structure and dual carboxylic acid functionality. Unlike simple aliphatic acids, this compound possesses significant biological activity potential and persistence, necessitating a "Capture and Destroy" methodology rather than a "Neutralize and Sewer" approach.
The Golden Rule: Treat all waste streams containing this compound as Hazardous Chemical Waste destined for high-temperature incineration. Do not discharge into municipal water systems.
Hazard Identification & Characterization
Before initiating disposal, you must understand the physicochemical profile that dictates the waste stream.
Physicochemical Data Table
Property
Value
Operational Implication
CAS Number
259243-56-6
Use for waste manifesting and inventory tracking.
Molecular Formula
C₁₁H₇NO₄
High carbon/nitrogen content requires incineration.
Physical State
Solid (Powder/Crystal)
Dust generation is a primary inhalation risk during transfer.
Acidity (pKa)
Acidic (Dual -COOH)
Incompatible with strong bases and oxidizers; potential D002 waste if pH < 2.
Solubility
Low in water; High in base
Aqueous waste will likely be high pH (basic) solutions from workups.
GHS Hazards
H315, H319, H335
Irritant : Requires eye protection and respiratory safeguards (fume hood).
Pre-Disposal Protocol: Segregation & Preparation
The Principle of Causality in Segregation
We segregate not just to follow rules, but to prevent thermodynamic events.
Why separate from Oxidizers? The isoquinoline ring is electron-rich; mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to exothermic nitration or ring cleavage, generating heat and toxic gases.
Why separate from Cyanides/Sulfides? As a dicarboxylic acid, accidental mixing with cyanide or sulfide salts will liberate lethal HCN or H₂S gas immediately.
Personal Protective Equipment (PPE) Matrix
Respiratory: Work strictly within a certified chemical fume hood.
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >1 M.
Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.
Disposal Workflows
Workflow Logic Visualization
The following decision tree illustrates the critical path for determining the correct waste stream.
Caption: Decision logic for segregating 1,3-Isoquinolinedicarboxylic acid waste streams.
Scenario A: Solid Waste Disposal
Applicable to: Expired reagents, contaminated weighing boats, spill cleanup debris.
Containment: Transfer solids into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Affix a Hazardous Waste label.
Chemical Name: Write out "1,3-Isoquinolinedicarboxylic acid" fully. Do not use abbreviations or chemical structures alone.
Hazard Checkbox: Mark "Toxic" and "Irritant".
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Scenario B: Liquid Waste (Organic Streams)
Applicable to: Mother liquors from recrystallization, flash chromatography fractions.
Compatibility Check: Ensure the carboy does not contain oxidizing acids (e.g., Nitric acid).
Transfer: Pour waste into the "Organic Solvent Waste" carboy using a funnel.
Documentation: Log the approximate volume and concentration on the waste tag.
Note: Even if the acid is a minor component, the flammability of the solvent (e.g., Methanol, Ethyl Acetate) dictates the classification as Ignitable Waste (D001) .
Scenario C: Liquid Waste (Aqueous Streams)
Applicable to: Aqueous extractions (basic or acidic).
pH Verification:
If pH < 2: Classify as Corrosive Waste (D002) .
If pH > 12.5: Classify as Corrosive Waste (D002) .
If pH 2–12.5: Classify as Non-Regulated Chemical Waste (but still hazardous due to chemical toxicity).
No Drain Disposal: Despite the pH potentially being neutral, the presence of the isoquinoline ring structure precludes sewer disposal in most jurisdictions due to aquatic toxicity concerns.
Collection: Collect in a designated "Aqueous Waste" carboy.
Regulatory Compliance & Documentation
RCRA Classification
While 1,3-Isoquinolinedicarboxylic acid is not explicitly listed on the EPA P-list or U-list, the waste generator is responsible for characterization.
Characteristic Waste: If the waste solution has a pH < 2, it carries the D002 code.
Generator Knowledge: If the waste does not exhibit ignitability, corrosivity, or reactivity, it is often classified as "Non-RCRA Regulated Hazardous Waste" in the US, but must still be incinerated.
The "Cradle-to-Grave" Tracking Workflow
The following diagram details the administrative lifecycle of the waste.
Caption: Chain of custody for hazardous waste from laboratory bench to final destruction.
Emergency Procedures
In case of Spill:
Alert: Notify nearby personnel immediately.
PPE: Don safety goggles, lab coat, and nitrile gloves.[1]
Containment:
Solid: Cover with wet paper towels to prevent dust, then sweep carefully into a dustpan.
Liquid: Encircle with absorbent pads or vermiculite.
Neutralization (Liquid Acid Spills): Sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) over the spill until bubbling ceases.
Disposal: Collect all debris as hazardous solid waste (Scenario A).
In case of Exposure:
Eye Contact: Flush with water for 15 minutes. seek medical attention.
Skin Contact: Wash with soap and water.[2][3] Remove contaminated clothing.[2][4][5]
References
Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: Isoquinoline-1,3-dicarboxylic acid. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6] Retrieved from
PubChem. (n.d.). Compound Summary: 1,3-Isoquinolinedicarboxylic acid. National Library of Medicine. Retrieved from
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Personal protective equipment for handling 1,3-Isoquinolinedicarboxylic acid
Executive Summary & Scientific Context 1,3-Isoquinolinedicarboxylic acid is a critical heterocyclic scaffold used primarily in the synthesis of pharmaceutical intermediates, including HIF prolyl hydroxylase inhibitors an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
1,3-Isoquinolinedicarboxylic acid is a critical heterocyclic scaffold used primarily in the synthesis of pharmaceutical intermediates, including HIF prolyl hydroxylase inhibitors and other bioactive isoquinoline derivatives. As a dicarboxylic acid derivative of isoquinoline, it presents specific handling challenges defined by its physical state (typically a fine crystalline powder) and its acidity.
The Core Safety Directive:
Treat this compound as a high-risk irritant capable of causing significant ocular damage and respiratory distress upon aerosolization. While acute toxicity data may be limited compared to commodity chemicals, the Precautionary Principle dictates that we manage it as a functionalized aromatic acid. Your primary defense is containment (engineering controls), with Personal Protective Equipment (PPE) serving as the critical fail-safe.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why." The safety profile of 1,3-Isoquinolinedicarboxylic acid is governed by three primary Hazard Statements (GHS):
Hazard Code
Description
Mechanism of Action
H315
Causes skin irritation
Proton donation to epidermal tissue; potential for dermatitis upon prolonged contact.
H319 / H318
Causes serious eye irritation/damage
Acidic solids can cause rapid corneal opacity or ulceration if not rinsed immediately.
H335
May cause respiratory irritation
Fine particulates (dust) irritate the mucous membranes of the upper respiratory tract.
Critical Insight: Isoquinoline derivatives often possess high static charge. When weighing, the powder may "jump" or cling to spatulas, increasing the risk of unexpected aerosolization and surface contamination.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific protocol for aromatic dicarboxylic acids.
A. Dermal Protection (Hands)
Recommendation:Nitrile Rubber (Minimum 0.11 mm / 4-5 mil) .
Why Nitrile? Natural Rubber Latex is permeable to many organic acids and solvents often used in conjunction with this chemical (e.g., DMSO, Methanol). Nitrile offers superior chemical resistance and puncture protection.[2][3]
Protocol:
Splash Protection: Standard disposable nitrile gloves are sufficient for weighing and transfer.
Immersion/High Exposure: If handling large scale solutions (>100g), double-glove or use extended-cuff nitrile (6 mil+).
Inspection: Check for "pinholes" by inflating the glove slightly before donning—acid burns through pinholes are insidious.
The Scientist's Choice: Safety glasses with side shields are insufficient for handling fine acidic powders. Air currents can carry dust behind the lens.
Requirement: Goggles must form a seal around the eyes. If working with >10g of dry powder outside a fume hood (not recommended), a face shield over goggles is mandatory.
C. Respiratory Protection
Recommendation:Engineering Controls First (Fume Hood) .
Primary: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity.
Secondary (If Hood Unavailable): A NIOSH-approved N95 particulate respirator (or P3 filter in EU) is the minimum requirement to protect against dust inhalation.
Protocol: Button fully to the neck. Synthetic fibers (100% polyester) can melt if a fire occurs; blends or treated cotton are safer. Ensure cuffs are tucked under glove gauntlets.
Decision Logic: PPE Selection Workflow
Use this logic flow to determine the necessary safety tier for your specific task.
Figure 1: Decision matrix for selecting PPE based on physical state and quantity. Note that handling significant quantities of solid aromatic acids requires upgraded ocular protection due to dust hazards.
Operational Protocol: Step-by-Step
Phase 1: Preparation
Static Control: Place an anti-static mat or use an ionizing gun near the balance. Isoquinoline powders are prone to static dispersal.
Barrier Check: Verify fume hood flow. Clear the sash area of clutter to prevent turbulence.
Donning: Put on lab coat
Goggles Gloves (pull cuffs over coat sleeves).
Phase 2: Weighing & Transfer
Taring: Tare the weighing boat before opening the chemical container.
Transfer: Use a clean spatula. Do not pour from the bottle. If the powder is caked, gently break it up; do not strike it hard, as this ejects particulates.
Closing: Wipe the threads of the bottle neck with a dry Kimwipe before recapping to prevent the cap from sticking (acid-mediated corrosion of threads).
Phase 3: Cleanup & Disposal
Spills (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.
Spills (Solution): Absorb with vermiculite or standard spill pads.
Disposal:
Solid Waste: Dispose of in "Solid Hazardous Waste" container. Do not trash.
Liquid Waste: Segregate into "Organic Waste." Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases without neutralization, as this may generate heat.
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the outside of the gloves never touches your skin. Wash hands immediately with soap and water.
Emergency Response
Eye Contact:IMMEDIATE FLUSHING IS CRITICAL. Flush for 15 minutes.[4][5] Aromatic acids can bind to corneal proteins; seconds matter. Hold eyelids open.
Skin Contact: Wash with soap and water.[4][5][6][7][8][9] Do not use solvents (like ethanol) to wash skin, as this increases permeability and drives the chemical deeper into the dermis.
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for delayed pulmonary irritation).
References
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Retrieved from [Link]
Gloves.com. (2026). Latex vs Nitrile for Chemical Handling: The Ultimate Guide. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link](Cited for general aromatic acid handling protocols).